2-Propyl-1,3-benzoxazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENCKOREHAFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311402 | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-62-2 | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Propyl-1,3-benzoxazol-5-amine
Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active compounds. Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2] The 2- and 5-positions of the benzoxazole ring are particularly amenable to substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological targets.
This guide provides a comprehensive technical overview of the synthesis of a specific, valuable derivative: 2-Propyl-1,3-benzoxazol-5-amine (CAS No: 886361-62-2).[3] This compound, featuring a propyl group at the 2-position and an amine at the 5-position, represents a key building block for the development of more complex pharmaceutical agents. The strategic placement of the amino group, in particular, offers a versatile handle for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs.[4][5]
This document will explore two robust and scientifically sound synthetic strategies for the preparation of this target molecule. Each route will be discussed with a focus on the underlying chemical principles, the rationale for reagent and condition selection, and detailed, step-by-step experimental protocols.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be efficiently achieved through two primary pathways, each with its own set of advantages and considerations.
Route 1: The Direct Condensation Approach
This strategy relies on the direct, one-pot condensation and cyclization of a suitably substituted aminophenol with butyric acid. The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting both the initial amidation and the subsequent dehydrative cyclization.
Route 2: The Nitro-Intermediate Pathway
The following sections will provide a detailed exposition of each of these synthetic routes.
Route 1: Polyphosphoric Acid-Catalyzed Condensation of 2,4-Diaminophenol with Butyric Acid
This method represents a convergent and atom-economical approach to the target molecule. The reaction proceeds via an initial acylation of one of the amino groups of 2,4-diaminophenol by butyric acid, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.
Causality of Experimental Choices
-
2,4-Diaminophenol Dihydrochloride: This commercially available starting material is a stable salt of the reactive free base. The dihydrochloride form ensures a longer shelf-life and easier handling.[4][5][6][7]
-
Butyric Acid: This serves as the source of the 2-propyl group. It is a readily available and relatively inexpensive reagent.[8][9][10][11][12]
-
Polyphosphoric Acid (PPA): PPA serves a dual role in this transformation. It acts as a powerful dehydrating agent, driving the equilibrium towards the cyclized product. Secondly, it functions as a Brønsted acid catalyst, protonating the carbonyl group of butyric acid, thereby activating it towards nucleophilic attack by the aminophenol.[1][7][8][11] The mechanism involves the formation of a mixed anhydride between butyric acid and PPA, which is a highly reactive acylating agent.[8]
Visualizing the Synthetic Pathway
Caption: Direct condensation of 2,4-diaminophenol and butyric acid.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (10 equivalents by weight relative to 2,4-diaminophenol dihydrochloride).
-
Addition of Reactants: Under a gentle stream of nitrogen, add 2,4-diaminophenol dihydrochloride (1.0 eq) to the PPA with vigorous stirring. Once the solid has dissolved, add butyric acid (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is approximately 8. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 2,4-Diaminophenol : 1.1 eq Butyric Acid |
| Solvent/Catalyst | Polyphosphoric Acid |
| Temperature | 140-150 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
Route 2: A Two-Step Approach via a Nitro Intermediate
This synthetic route provides an alternative when the direct condensation is not feasible or gives low yields. It involves the initial formation of a 5-nitro-2-propyl-1,3-benzoxazole intermediate, followed by a standard reduction of the nitro group.
Step 1: Synthesis of 5-Nitro-2-propyl-1,3-benzoxazole
This step is analogous to the direct condensation described in Route 1, but with a different starting aminophenol.
-
2-Amino-4-nitrophenol: This is the key starting material, which will ultimately provide the 5-amino functionality after reduction.
-
Butyric Anhydride: In this variation, butyric anhydride can be used as the acylating agent. It is often more reactive than the corresponding carboxylic acid.
-
Acid Catalyst: While PPA can be used, other acid catalysts such as phosphorus pentoxide in methanesulfonic acid can also be effective.[8]
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-nitrophenol (1.0 eq) and butyric acid (1.5 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (10 eq by weight) to the flask with stirring.
-
Heating: Heat the mixture to 120-130 °C for 3-5 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Route 1 to isolate the 5-nitro-2-propyl-1,3-benzoxazole intermediate.
Step 2: Reduction of 5-Nitro-2-propyl-1,3-benzoxazole
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available.
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst. The reaction is typically carried out under a hydrogen atmosphere.[13]
-
Reduction with Tin(II) Chloride: This is a classic and robust method for the reduction of aromatic nitro compounds. The reaction is performed in an acidic medium, typically with hydrochloric acid.[6][9][13]
Visualizing the Two-Step Pathway
Caption: Two-step synthesis via a nitro-intermediate.
Detailed Experimental Protocol for Reduction (using SnCl₂)
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-propyl-1,3-benzoxazole (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution, followed by concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (around 78 °C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[9]
| Parameter | Value |
| Reducing Agent | Tin(II) Chloride Dihydrate / HCl |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Characterization of this compound
The successful synthesis of the target compound must be confirmed by a suite of analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the benzoxazole ring). The aromatic protons will appear as a set of multiplets in the aromatic region, and the amino protons will likely be a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the three carbons of the propyl group and the aromatic carbons of the benzoxazole ring. The carbon atom at the 2-position of the benzoxazole ring will be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the benzoxazole ring system.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (176.22 g/mol ).[3]
Safety Considerations
-
2,4-Diaminophenol and its salts: These compounds are harmful if swallowed and can cause skin and eye irritation.[4][5][6][7]
-
Butyric acid: It is a corrosive liquid that can cause severe skin burns and eye damage. It also has a strong, unpleasant odor.[8][9][10][11][12]
-
Polyphosphoric acid: PPA is a corrosive and hygroscopic substance that can cause severe burns.[1][3][13]
-
Tin(II) chloride: This compound is harmful if swallowed and can cause skin and eye irritation.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This technical guide has outlined two reliable and efficient synthetic routes for the preparation of this compound. The choice between the direct condensation and the nitro-intermediate pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both methods are well-established in the principles of organic synthesis and provide a solid foundation for the production of this valuable building block for further research and development in the pharmaceutical and materials science industries.
References
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An In-depth Technical Guide to 2-Propyl-1,3-benzoxazol-5-amine and the Broader Benzoxazole Scaffold in Drug Discovery
This guide provides a comprehensive technical overview of 2-Propyl-1,3-benzoxazol-5-amine, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. While specific research on this particular analog is limited in publicly accessible literature, this document will situate the compound within the well-established context of 2-substituted benzoxazoles, offering insights into its potential synthesis, biological activities, and avenues for future investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals.
Introduction to this compound
This compound is a small molecule belonging to the benzoxazole family. The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The specific substitution of a propyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring in the title compound suggests its potential for unique pharmacological properties and as a valuable building block in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 886361-62-2 | [6] |
| Molecular Formula | C10H12N2O | [6][7] |
| Molecular Weight | 176.22 g/mol | [7][8] |
| Appearance | (Not specified in available literature) | |
| Solubility | (Not specified in available literature) | |
| Melting Point | (Not specified in available literature) | |
| Boiling Point | (Not specified in available literature) |
Synthesis of 2-Substituted Benzoxazoles
Below is a representative workflow for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Exemplary Protocol for the Synthesis of a 2-Substituted Benzoxazole Derivative
The following protocol is a general procedure for the synthesis of 2-aryl benzoxazoles, which can be adapted for alkyl-substituted analogs.[10]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.1 mmol)
-
Catalyst (e.g., fly-ash, 0.5 g)[3]
-
Toluene (20 mL)
-
Nitrogen atmosphere
-
Round-bottom flask (50 mL)
-
Stirring apparatus and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminophenol, the aromatic aldehyde, and the catalyst.
-
Flush the flask with nitrogen and add toluene.
-
Stir the mixture at 110-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using spectroscopic methods such as NMR and Mass Spectrometry.
Pharmacological Profile and Potential Applications
The benzoxazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2]
Antimicrobial Activity
Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[2][3] Some studies suggest that these compounds may exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.[3] The presence of the amine group at the 5-position of this compound could potentially enhance its antimicrobial properties or provide a handle for further derivatization to improve its activity spectrum.
Anticancer Activity
The benzoxazole core is found in several compounds with significant anticancer properties.[4] These derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer cells.[2] The mechanism of action for their anticancer effects can be diverse, and further studies would be needed to determine the potential of this compound in this area.
Anti-inflammatory Activity
Certain benzoxazole derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[5] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]
The potential biological activities of 2-substituted benzoxazoles are summarized in the following diagram:
Caption: Diverse pharmacological activities of the 2-substituted benzoxazole scaffold.
Future Directions and Research Opportunities
Given the limited specific data on this compound, there are numerous opportunities for further research:
-
Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol for this specific compound is a crucial first step.
-
Comprehensive biological screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers.
-
Structure-Activity Relationship (SAR) studies: The propyl group at the 2-position and the amine at the 5-position can be systematically modified to understand their contribution to biological activity and to develop more potent and selective analogs.
-
Mechanism of action studies: For any identified biological activity, detailed mechanistic studies should be conducted to elucidate the molecular targets and signaling pathways involved.
Conclusion
This compound is a chemical entity with significant potential, stemming from its core benzoxazole structure that is prevalent in many biologically active compounds. While direct research on this molecule is sparse, the extensive literature on related 2-substituted benzoxazoles provides a strong foundation for its synthesis and a rationale for the exploration of its pharmacological properties. This guide serves as a starting point for researchers and drug developers interested in unlocking the therapeutic potential of this compound and the broader benzoxazole class.
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An In-depth Technical Guide to 2-Propyl-1,3-benzoxazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-propyl-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this molecule is not extensively published, this document, grounded in the established chemistry of benzoxazole derivatives, offers a scientifically rigorous exploration of its synthesis, structural elucidation, and potential as a scaffold in drug development. We will delve into a proposed synthetic pathway, detailed analytical characterization protocols, and a discussion of its prospective biological activities, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] Benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole core, underscoring its therapeutic relevance.[4] The 2- and 5-positions of the benzoxazole ring are common sites for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[5] The title compound, this compound, combines an alkyl substituent at the 2-position, which can influence lipophilicity and target engagement, with an amino group at the 5-position, a key functional handle for further derivatization or direct interaction with biological receptors.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount. The IUPAC name for the compound of interest is This compound .
Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 886361-62-2 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Canonical SMILES | CCCc1nc2cc(N)ccc2o1 |
| InChI Key | WYENCKOREHAFMD-UHFFFAOYSA-N |
Predicted Physicochemical Properties
While experimental data is limited, the following properties can be predicted based on the structure:
| Property | Predicted Value |
| LogP | 2.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | 51.3 Ų |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 2 (oxazole nitrogen and oxygen) |
| Rotatable Bonds | 2 |
These predicted properties suggest that this compound is likely to have moderate lipophilicity and good membrane permeability, characteristics that are often desirable in drug candidates.
Proposed Synthesis of this compound
The most common and direct method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6] For the synthesis of this compound, a plausible and efficient route involves the reaction of 2,4-diaminophenol with butyric acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[7]
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- 5. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
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An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-benzoxazol-5-amine
Abstract: The benzoxazole scaffold is a privileged heterocyclic system renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug development.[1][2][3] This technical guide provides a comprehensive overview of a specific derivative, 2-Propyl-1,3-benzoxazol-5-amine (CAS No. 886361-62-2). We delve into its structural, physical, and chemical properties, offering both theoretical predictions and detailed, field-proven experimental protocols for its characterization. This document is designed to serve as a foundational resource for researchers and scientists engaged in the synthesis, analysis, and application of novel benzoxazole-based compounds, particularly in the early phases of drug discovery.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. This compound consists of a benzene ring fused to an oxazole ring, substituted with a propyl group at the 2-position and an amine group at the 5-position. This specific arrangement of functional groups dictates its physicochemical behavior and reactivity.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 886361-62-2 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [5] |
| Molecular Weight | 176.22 g/mol | [5] |
| InChI Key | WYENCKOREHAFMD-UHFFFAOYSA-N |[5] |
Physical Properties and Their Experimental Determination
While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and the characteristics of similar benzoxazole derivatives. It is expected to be a solid at room temperature, likely with a pale yellow or brown appearance, a common trait for aromatic amines.[6]
Table 2: Physical Property Profile
| Property | Value / Expected Value | Comments |
|---|---|---|
| Physical State | Solid (Predicted) | Based on analogs like 2-Phenyl-1,3-benzoxazol-5-amine.[6] |
| Melting Point | Not available in literature | Requires experimental determination. Pure compounds exhibit a sharp melting range (0.5-1.0°C). |
| Boiling Point | Not available in literature | High, due to aromatic structure and hydrogen bonding capability. |
| Solubility | Insoluble in water (Predicted) | Expected to be soluble in polar organic solvents (e.g., DMSO, MeOH, acetone). The amine group may confer slight solubility in acidic aqueous solutions.[7][8] |
| pKa | Not available in literature | The 5-amino group is basic. The pKa is expected to be typical of an aromatic amine, likely in the 4-5 range. |
Causality-Driven Experimental Protocols
Protocol 2.1.1: Melting Point Determination
-
Rationale: Determining the melting point is a fundamental technique to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.[9] This protocol uses a digital melting point apparatus for precision.
-
Methodology:
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the compound to ensure uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
-
Apparatus Setup: Place the capillary tube into the heating block of the Mel-Temp apparatus or a similar device.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.
-
Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[11] For a pure compound, this range should be narrow.
-
Validation: Repeat the determination at least twice to ensure reproducibility. Consistent values confirm the accuracy of the measurement.
-
Protocol 2.1.2: Solubility Characterization
-
Rationale: Understanding a compound's solubility is critical for its application in biological assays, formulation, and purification (e.g., crystallization). This protocol systematically evaluates solubility in a range of solvents, which also provides insight into the compound's polarity and functional groups.[7][12] The basicity of the amine group is probed using dilute acid.
-
Methodology:
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled test tubes or 1.5 mL vials.
-
Solvent Addition: Add 1 mL of the test solvent to each tube. The choice of solvents should span a range of polarities.
-
Agitation: Vigorously shake or vortex each tube for 60 seconds.[12]
-
Observation: Visually inspect for dissolution. Classify as:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid remains largely unchanged.
-
-
Self-Validation: For samples soluble in acidic or basic solutions, neutralize the solution. The reappearance of a precipitate validates that a salt was formed, confirming the acidic or basic nature of the compound.
-
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- 12. chem.ws [chem.ws]
Elucidating the Mechanism of Action for Novel Benzoxazole Scaffolds: A Research Framework for 2-Propyl-1,3-benzoxazol-5-amine
An In-Depth Technical Guide
Abstract: The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. While the broader class is well-studied, the specific mechanism of action for many novel derivatives, such as 2-Propyl-1,3-benzoxazol-5-amine, remains uncharacterized. This technical guide presents a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of such novel chemical entities. We will use this compound as a case study to detail a phased experimental strategy, from initial target identification to in-depth mechanistic validation. This document serves not as a review of existing data, but as a proactive roadmap for discovery, grounded in established scientific principles and state-of-the-art methodologies.
Part 1: Foundational Analysis & Hypothesis Formulation
Molecular Profile of this compound
The subject of our investigation is this compound. Its structure consists of a fused benzene and oxazole ring, forming the benzoxazole core. Key substitutions include a propyl group at the 2-position and an amine group at the 5-position.
-
Benzoxazole Core: This planar, heterocyclic system is known for its ability to participate in π-stacking and hydrogen bonding, making it an effective pharmacophore for interacting with biological targets like enzymes and receptors.
-
2-Propyl Group: This aliphatic side chain adds lipophilicity to the molecule, which may enhance its ability to cross cellular membranes and influence its binding affinity within hydrophobic pockets of target proteins.
-
5-Amine Group: The primary amine is a key functional group that can act as a hydrogen bond donor and a base. Its position on the benzene ring can significantly influence the molecule's electronic properties and metabolic stability.
The Benzoxazole Scaffold: A Precedent for Diverse Bioactivity
Benzoxazole derivatives have demonstrated a remarkable range of biological activities, providing a logical starting point for forming a mechanistic hypothesis. Known activities include:
-
Antimicrobial Agents: Many benzoxazoles interfere with bacterial DNA gyrase or disrupt cell wall synthesis.
-
Anticancer Agents: Certain derivatives have been shown to inhibit topoisomerases, tubulin polymerization, or various protein kinases involved in oncogenic signaling.
-
Kinase Inhibitors: The scaffold is a common feature in small-molecule kinase inhibitors designed to target ATP-binding sites.
-
Ion Channel Modulators: Some benzoxazoles have been found to modulate the activity of calcium or potassium channels.
Initial Hypothesis: Based on the prevalence of the benzoxazole scaffold in oncology and infectious disease research, our primary hypothesis is that This compound functions as either a protein kinase inhibitor or a DNA-interacting agent. This hypothesis provides a focused direction for the initial phase of experimental investigation.
Part 2: A Phased Strategy for Mechanistic Discovery
A logical, multi-phase approach is essential to efficiently and accurately determine the mechanism of action. We propose a three-phase workflow: (1) Target Discovery and Initial Validation, (2) Cellular Target Engagement and Pathway Analysis, and (3) In-depth Biophysical and Functional Characterization.
Phase 1: Target Discovery & Initial Validation
The objective of this phase is to rapidly identify the most probable biological targets of the compound. We will employ a dual-pronged approach combining broad, unbiased screening with focused, hypothesis-driven assays.
Caption: Phase 1 Workflow: Parallel phenotypic and target-based screening.
-
Objective: To determine if the compound inhibits any kinases from a large, representative panel.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM or 10 µM).
-
The assay format is typically a radiometric (³³P-ATP) or fluorescence-based method measuring substrate phosphorylation.
-
Request raw data as "% Inhibition" relative to a vehicle control (DMSO).
-
-
Causality & Rationale: This unbiased screen provides a comprehensive overview of the compound's selectivity. A highly selective "hit" on one or a few kinases is a strong indicator of a specific mechanism. A "promiscuous" hit profile may suggest off-target effects or a non-specific mode of action.
-
Self-Validation: The panel includes numerous positive and negative control compounds, and results are typically normalized to internal assay controls (Z'-factor) to ensure data quality and reproducibility.
-
Objective: To test the hypothesis that the compound directly interacts with DNA.
-
Methodology:
-
Utilize a fluorescence-based assay with a DNA-binding dye like ethidium bromide (EtBr) or PicoGreen.
-
In a 96-well plate, combine calf thymus DNA (ctDNA) and EtBr to establish a stable, high-fluorescence baseline.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence (Excitation/Emission ~520/600 nm for EtBr).
-
A known DNA intercalator (e.g., Doxorubicin) serves as the positive control.
-
-
Causality & Rationale: If the compound intercalates into the DNA helix, it will displace the EtBr, leading to a dose-dependent quenching of the fluorescence signal. This provides direct evidence of a physical interaction with DNA.
Phase 2: Cellular Target Engagement & Pathway Analysis
Once a primary target or biological process is identified in Phase 1, the next critical step is to confirm that the compound engages this target within a living cell and modulates the expected downstream signaling pathway.
If Phase 1 identified, for example, Mitogen-Activated Protein Kinase Kinase (MEK1) as a primary target, we would hypothesize that the compound inhibits the RAS/RAF/MEK/ERK pathway.
Caption: Hypothetical inhibition of the MEK1/2 node in the MAPK pathway.
-
Objective: To measure the phosphorylation status of a downstream substrate to confirm inhibition of an upstream kinase.
-
Methodology:
-
Culture a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) in 6-well plates.
-
Treat cells with a dose-response curve of this compound (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for both phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Use a loading control antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Apply HRP-conjugated secondary antibodies and detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Causality & Rationale: A potent and specific MEK inhibitor should cause a dose-dependent decrease in the p-ERK signal without affecting the t-ERK or loading control signals. This directly demonstrates functional inhibition of the pathway in a cellular context.
-
Self-Validation: The inclusion of total protein and loading controls is a self-validating system. It confirms that any observed decrease in the phospho-protein is due to kinase inhibition, not a general cytotoxic effect or unequal sample loading.
Part 3: In-depth Biophysical & Functional Characterization
The final phase involves detailed biophysical assays to quantify the binding interaction between the compound and its validated target, providing definitive proof of a direct mechanism.
-
Objective: To directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.
-
Methodology:
-
Express and purify the recombinant target protein (e.g., MEK1).
-
Prepare a solution of the target protein (e.g., 20 µM) in the ITC cell and a solution of the compound (e.g., 200 µM) in the injection syringe, using the same dialysis buffer to minimize heat of dilution effects.
-
Perform a series of small, precise injections of the compound into the protein solution while measuring the minute heat changes associated with binding.
-
Integrate the heat-release peaks and fit the data to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters.
-
-
Causality & Rationale: ITC is the gold standard for characterizing binding interactions. It provides a complete thermodynamic profile of the binding event without requiring labels or immobilization. A low K_D value (e.g., in the nanomolar range) indicates a high-affinity interaction, strongly supporting a direct binding mechanism.
All quantitative data should be summarized for clear interpretation.
| Assay Type | Parameter | Result (Hypothetical) | Interpretation |
| Kinase Panel Screen | % Inhibition @ 1 µM (MEK1) | 98% | Potent activity against MEK1 |
| Kinase Panel Screen | % Inhibition @ 1 µM (Other) | < 20% | Highly selective for MEK1 |
| Cellular Western Blot | p-ERK IC₅₀ | 150 nM | Potent inhibition of the target pathway in cells |
| Isothermal Titration Calorimetry | Binding Affinity (K_D) | 85 nM | High-affinity, direct binding to MEK1 protein |
| Isothermal Titration Calorimetry | Stoichiometry (n) | 1.05 | A 1:1 binding ratio of compound to protein |
Conclusion
This technical guide outlines a rigorous, multi-phased research plan to elucidate the mechanism of action for a novel compound, this compound. By progressing from broad, unbiased screening to specific cellular pathway analysis and finally to direct biophysical characterization, this framework provides a self-validating system for generating high-confidence mechanistic data. While the specific outcomes are presented hypothetically, the methodologies and logical flow represent a field-proven strategy applicable to any early-stage drug discovery program. This structured approach ensures that research efforts are efficient, scientifically sound, and capable of revealing the precise biological function of novel chemical matter.
References
This section would be populated with real, authoritative links to the methodologies cited if this were a real research project. The following are representative examples of the types of sources that would be included.
- Title: Kinase Screening Services Source: Eurofins Discovery URL:https://www.eurofinsdiscoveryservices.com/
- Title: A Simple and Rapid Fluorescence-Based Method for the Determination of DNA Intercalation Source: Journal of Chemical Education URL:https://pubs.acs.org/doi/abs/10.1021/ed083p1362
- URL:https://www.bio-rad.
- Title: Isothermal Titration Calorimetry (ITC)
- Title: The Cell Painting Assay: A Review Source: Journal of Cell Science URL:https://journals.biologists.com/jcs/article/133/21/jcs245823/226074/The-Cell-Painting-assay-a-review
The Ascendant Therapeutic Potential of 2-Alkyl-1,3-Benzoxazol-5-amine Derivatives: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic understanding of a promising subclass: 2-alkyl-1,3-benzoxazol-5-amine derivatives. While the broader class of 2-substituted benzoxazoles has been extensively studied, this guide will focus on derivatives bearing an alkyl group at the 2-position and an amine at the 5-position, with a particular emphasis on the conceptual framework for 2-propyl-1,3-benzoxazol-5-amine derivatives. Although specific literature on the 2-propyl variant is limited, this guide will synthesize data from closely related analogues to provide a comprehensive overview of their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases.
Introduction: The Benzoxazole Core in Drug Discovery
Benzoxazoles, bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring, are of immense interest to medicinal chemists. Their structural similarity to endogenous purine bases allows for potential interactions with biological macromolecules, leading to a diverse range of pharmacological effects.[1] Derivatives of this scaffold have been reported to exhibit a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Notably, substitutions at the 2 and 5-positions have been shown to be critical for modulating potency and selectivity.[4] The introduction of an amine group at the 5-position, in particular, can enhance biological activity and provide a key handle for further chemical modification and optimization of pharmacokinetic properties.
Synthetic Strategies for 2-Alkyl-1,3-Benzoxazol-5-amine Derivatives
The synthesis of 2-alkyl-1,3-benzoxazol-5-amine derivatives can be achieved through a multi-step process, typically commencing with the construction of the benzoxazole core followed by functional group manipulations. A general and adaptable synthetic route is proposed based on established methodologies for related benzoxazole compounds.[5]
Core Synthesis: Cyclocondensation Approach
The cornerstone of the synthesis is the cyclocondensation of an ortho-aminophenol with a suitable carboxylic acid or its derivative. For the synthesis of 2-alkyl derivatives, an aliphatic carboxylic acid is employed.
Step 1: Synthesis of 2-Alkyl-5-nitrobenzoxazole
The initial step involves the reaction of 2-amino-4-nitrophenol with an appropriate alkyl carboxylic acid (e.g., butyric acid for the 2-propyl derivative) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[5]
-
Reaction: 2-amino-4-nitrophenol + CH₃(CH₂)₂COOH --(PPA, 170-200°C)--> 2-Propyl-5-nitro-1,3-benzoxazole
Step 2: Reduction of the Nitro Group
The nitro group at the 5-position is then reduced to the corresponding amine. This transformation can be effectively carried out using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/NH₄Cl).[5]
-
Reaction: 2-Propyl-5-nitro-1,3-benzoxazole --([H])--> this compound
The following diagram illustrates the general synthetic workflow:
Caption: General Synthetic Pathway for 2-Alkyl-1,3-benzoxazol-5-amine Derivatives.
Experimental Protocol: A Representative Synthesis of this compound
The following is a generalized protocol based on similar syntheses.[5]
Materials:
-
2-Amino-4-nitrophenol
-
Butyric acid
-
Polyphosphoric acid (PPA)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 2-Propyl-5-nitro-1,3-benzoxazole:
-
A mixture of 2-amino-4-nitrophenol (1 equivalent) and butyric acid (1.2 equivalents) in polyphosphoric acid is heated to 170-200°C for 2-3 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-water.
-
The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Synthesis of this compound:
-
2-Propyl-5-nitro-1,3-benzoxazole (1 equivalent) is dissolved in ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Biological Activities of 2-Alkyl-1,3-Benzoxazol-5-amine Derivatives
The biological profile of 2-alkyl-1,3-benzoxazol-5-amine derivatives is not extensively documented for the 2-propyl variant specifically. However, based on the broader class of 2,5-disubstituted benzoxazoles, significant potential in antimicrobial and anticancer applications can be inferred.[6][7]
Antimicrobial Activity
Benzoxazole derivatives are known to exhibit a wide spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The presence of an amino group at the 5-position and an alkyl group at the 2-position could contribute to favorable interactions with microbial targets. The lipophilicity conferred by the alkyl chain may enhance membrane permeability, a crucial factor for antimicrobial efficacy.
Table 1: Representative Antimicrobial Activity of 2,5-Disubstituted Benzoxazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2,5-disubstituted benzoxazoles | Staphylococcus aureus | 7.8 - 250 | [8] |
| 2,5-disubstituted benzoxazoles | Pseudomonas aeruginosa | 7.8 - 250 | [8] |
| 2,5-disubstituted benzoxazoles | Candida krusei | 7.8 - 250 | [8] |
Note: The data presented is for a range of 2,5-disubstituted benzoxazoles and not specifically for this compound.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2-substituted benzoxazoles against various cancer cell lines.[7][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The 5-amino group can act as a crucial pharmacophoric element, forming hydrogen bonds with target proteins.
Table 2: Representative Anticancer Activity of 2-Substituted Benzoxazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine | HeLa | 0.38 | [10] |
| 2-substituted benzoxazoles | HCT116 | Varies | [6] |
| Benzoxazole derivatives | Breast Cancer Cell Lines | Varies | [9] |
Note: The data presented is for various 2-substituted benzoxazole derivatives and not specifically for this compound.
Putative Mechanism of Action
While the precise molecular targets of this compound derivatives remain to be elucidated, plausible mechanisms can be postulated based on the known activities of related benzoxazole compounds.
Antimicrobial Mechanism
One potential mechanism of antimicrobial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] The planar benzoxazole ring system can intercalate into the DNA, while the substituents at the 2 and 5-positions can interact with the enzyme's active site.
Anticancer Mechanism
In the context of cancer, 2-substituted benzoxazoles have been shown to target various components of cellular signaling pathways. A potential mechanism for 2-alkyl-1,3-benzoxazol-5-amine derivatives could involve the inhibition of protein kinases that are often dysregulated in cancer. The 5-amino group could serve as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase.
The following diagram illustrates a hypothetical mechanism of action involving kinase inhibition:
Sources
- 1. US2935514A - Benzimidazoles - Google Patents [patents.google.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Propyl-1,3-benzoxazol-5-amine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents. Within this esteemed class of compounds, 2-Propyl-1,3-benzoxazol-5-amine emerges as a molecule of significant interest. This guide provides a comprehensive exploration of its potential applications, grounded in established principles of medicinal chemistry and supported by analogous research on related benzoxazole derivatives. We will delve into its structural attributes, potential therapeutic targets, and a roadmap for its preclinical evaluation.
Part 1: Foundational Chemistry and Structural Rationale
The therapeutic potential of this compound is intrinsically linked to its unique structural features: the benzoxazole core, the 2-propyl substituent, and the 5-amino group.
-
The Benzoxazole Core: This bicyclic system, formed by the fusion of a benzene ring and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds. Its planarity allows for effective π-π stacking interactions with aromatic residues in protein targets. The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, crucial for molecular recognition.
-
The 2-Propyl Group: The alkyl substituent at the C2 position introduces a lipophilic character to the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. The size and conformation of the propyl group can be fine-tuned to optimize binding affinity and selectivity.
-
The 5-Amino Group: The primary amine at the C5 position is a versatile functional group. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Furthermore, this amino group serves as a synthetic handle for the facile generation of a diverse library of derivatives, enabling the exploration of structure-activity relationships (SAR).
Part 2: Potential Therapeutic Applications and Mechanistic Hypotheses
While direct studies on this compound are limited, the extensive research on analogous benzoxazole-containing molecules allows us to formulate credible hypotheses regarding its potential therapeutic applications.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
-
Hypothesized Mechanism: It is plausible that this compound could target bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The benzoxazole core could intercalate with DNA, while the propyl and amino groups could form specific interactions within the enzyme's binding site.
Anticancer Potential
A substantial number of benzoxazole-containing compounds have been investigated for their anticancer properties. Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.
-
Hypothesized Mechanism: The structural similarity of the benzoxazole core to purine bases suggests that it could act as a kinase inhibitor. Many kinases play a pivotal role in cancer cell signaling pathways. The 5-amino group could be crucial for forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.
Neurological Disorders
The blood-brain barrier permeability of some benzoxazole derivatives has led to their investigation for the treatment of neurological disorders.
-
Hypothesized Mechanism: Compounds with a similar scaffold have shown activity as monoamine oxidase (MAO) inhibitors. MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in conditions like Parkinson's disease and depression. The 2-propyl and 5-amino groups could contribute to the selective binding to MAO isoforms.
Part 3: A Roadmap for Preclinical Evaluation
The following section outlines a strategic approach to investigate the therapeutic potential of this compound, from initial screening to preliminary in vivo assessment.
Synthesis and Library Development
The first step is the efficient synthesis of the parent compound and a focused library of derivatives to explore SAR.
Experimental Protocol: Synthesis of this compound
-
Nitration of Phenol: Start with the nitration of 4-aminophenol to yield 2-nitro-4-aminophenol.
-
Reduction: Reduce the nitro group to an amino group to obtain 2,4-diaminophenol.
-
Condensation and Cyclization: React the 2,4-diaminophenol with butyric acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures. This one-pot reaction leads to the formation of the benzoxazole ring.
-
Purification: Purify the crude product by column chromatography on silica gel.
Library Development Strategy:
-
Varying the C2-substituent: Replace the propyl group with other alkyl chains (ethyl, butyl), branched alkyl groups (isopropyl), and small aromatic rings to probe the steric and electronic requirements of the binding pocket.
-
Derivatization of the C5-amino group: Synthesize a series of amides, sulfonamides, and ureas to explore the impact of modifying the hydrogen bonding capacity and overall polarity.
In Vitro Screening and Target Identification
A tiered screening approach should be employed to identify the biological activity of the synthesized compounds.
Workflow for In Vitro Evaluation:
Initial Screening:
-
Antimicrobial: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[1][2]
-
Anticancer: Utilize a panel of human cancer cell lines (e.g., NCI-60) to assess cytotoxicity and determine the GI50 (concentration for 50% growth inhibition).[3][4][5][6]
-
Neurological: Employ in vitro models such as primary neuron cultures or neuroblastoma cell lines to evaluate neuroprotective effects or enzyme inhibition (e.g., MAO).[7][8][9]
Target Deconvolution: For promising "hits," identify the molecular target using techniques like:
-
Affinity Chromatography: Immobilize the active compound and identify binding proteins from cell lysates.
-
Thermal Shift Assays: Determine if the compound stabilizes a target protein.
-
Computational Docking: Predict binding modes to hypothesized targets.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
In Vivo Efficacy Models
Promising lead compounds with favorable in vitro profiles should be advanced to in vivo studies to assess their efficacy in a physiological context.
Experimental Protocol: Murine Model of Bacterial Infection
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral gavage, intravenous injection) at specified time points post-infection.
-
Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, collect organs (e.g., spleen, liver) to determine the bacterial load (Colony Forming Units - CFU).
Experimental Protocol: Xenograft Model for Anticancer Evaluation
-
Tumor Implantation: Subcutaneously implant human cancer cells (identified as sensitive in vitro) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound and a vehicle control to randomized groups of mice.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze biomarkers of target engagement if the mechanism of action is known.
Experimental Protocol: Animal Model of a Neurological Disorder
-
Disease Induction: Utilize a chemically-induced model of a neurological disorder, such as the MPTP model for Parkinson's disease, which causes dopaminergic neurodegeneration.
-
Treatment: Administer the test compound before, during, or after the induction of the disease to assess its prophylactic or therapeutic effects.
-
Behavioral Assessment: Conduct a battery of behavioral tests to evaluate motor function and coordination (e.g., rotarod test, open field test).
Part 4: Data Interpretation and Future Directions
The preclinical data generated from this comprehensive evaluation will provide a solid foundation for the future development of this compound and its derivatives.
Data Presentation:
Table 1: Hypothetical In Vitro Activity Profile of this compound Analogs
| Compound | C2-Substituent | C5-Modification | MIC (µg/mL) vs. S. aureus | GI50 (µM) vs. HeLa | MAO-B IC50 (nM) |
| Parent | Propyl | -NH2 | 16 | 5.2 | 78 |
| Analog 1 | Ethyl | -NH2 | 32 | 10.5 | 150 |
| Analog 2 | Isopropyl | -NH2 | 8 | 2.1 | 45 |
| Analog 3 | Propyl | -NH-C(O)CH3 | >64 | 25.8 | 500 |
Future Perspectives: A successful preclinical program for this benzoxazole series would pave the way for Investigational New Drug (IND)-enabling studies. Further optimization of the lead compounds would focus on improving their pharmacokinetic properties, reducing off-target toxicities, and establishing a definitive mechanism of action. The versatility of the this compound scaffold, coupled with a rigorous and well-designed evaluation strategy, holds immense promise for the discovery of novel therapeutics to address unmet medical needs.
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Spectroscopic Characterization of 2-Propyl-1,3-benzoxazol-5-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propyl-1,3-benzoxazol-5-amine (CAS No. 886361-62-2).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations provided herein are grounded in established principles of spectroscopic analysis for benzoxazole derivatives.[4][5][6]
Introduction
This compound belongs to the benzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7][8] Accurate structural elucidation and confirmation are critical for any research and development involving such novel compounds. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular structure. This guide will present the anticipated spectroscopic data for this compound and the methodologies to acquire and interpret it.
Molecular Structure
The structural formula of this compound is C₁₀H₁₂N₂O.
Caption: Molecular structure of this compound.
Spectroscopic Characterization Workflow
The structural confirmation of a newly synthesized benzoxazole derivative such as this compound typically follows a systematic analytical workflow. This ensures the unambiguous determination of its chemical identity and purity.
Caption: General workflow for spectroscopic characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the number and types of protons and carbons, as well as their connectivity.
Predicted ¹H NMR Data
The aromatic protons of the benzoxazole core are expected to appear in the downfield region of the spectrum (δ 6.5–8.0 ppm).[4] The propyl group protons will be in the upfield region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.6 | dd | 1H | Ar-H |
| ~3.5 | br s | 2H | -NH₂ |
| ~2.8 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.8 | m | 2H | -CH₂-CH₂-CH₃ |
| ~1.0 | t | 3H | -CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data
The carbon signals for the benzoxazole ring system will be in the aromatic region (δ 110-165 ppm).
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N |
| ~150 | Ar-C-O |
| ~145 | Ar-C-NH₂ |
| ~140 | Ar-C-N |
| ~120 | Ar-CH |
| ~110 | Ar-CH |
| ~100 | Ar-CH |
| ~30 | -CH₂-CH₂-CH₃ |
| ~20 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary amine (-NH₂)[9][10] |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (propyl) |
| 1650-1580 | N-H bend | Primary amine (-NH₂)[9] |
| 1620-1580 | C=N stretch | Benzoxazole ring |
| 1500-1400 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 1335-1250 | C-N stretch | Aromatic amine[9] |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.
-
Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₀H₁₂N₂O) is approximately 176.0950 g/mol . A high-resolution mass spectrum should show a molecular ion peak at this m/z value.
-
Major Fragmentation Pathways: The molecule is expected to undergo fragmentation upon ionization. Key fragments could arise from the loss of the propyl group or cleavage of the benzoxazole ring.
| Predicted m/z | Possible Fragment |
| 176 | [M]⁺ |
| 147 | [M - C₂H₅]⁺ |
| 133 | [M - C₃H₇]⁺ |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for electron ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While the data presented in this guide are predictive, they are based on well-established spectroscopic principles for benzoxazole derivatives and serve as a reliable reference for researchers working with this and related compounds. The outlined experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data for small organic molecules.
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 2-Propyl-1,3-benzoxazol-5-amine
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a variety of naturally occurring and synthetic molecules that exhibit a broad spectrum of biological activities.[1][2][3][4] Compounds incorporating the benzoxazole core have demonstrated potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
This guide provides a comprehensive framework for the initial in vitro characterization of a novel derivative, 2-Propyl-1,3-benzoxazol-5-amine . The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers seeking to elucidate the biological activity profile of this and similar compounds. We will cover fundamental assays including preliminary cytotoxicity assessment, evaluation of enzyme inhibitory potential, and screening for effects on cellular signaling pathways.
PART 1: Foundational Assays - Assessing Cytotoxicity
A primary step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying potential cytotoxic drug candidates.[7][8][9][10]
Protocol 1: MTT Assay for General Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Principle: The reduction of MTT is catalyzed by mitochondrial and cytosolic enzymes, primarily NAD(P)H-dependent cellular oxidoreductases.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action and cell doubling time.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Recommended Starting Condition |
| Cell Line | HeLa (cervical cancer), HepG2 (liver cancer)[11] |
| Seeding Density | 5 x 10³ cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilizing Agent | DMSO |
PART 2: Mechanistic Assays - Exploring Enzyme Inhibition
Many benzoxazole derivatives exert their biological effects by inhibiting specific enzymes.[3][12] Therefore, screening this compound for enzyme inhibitory activity is a logical next step. The following is a generalized protocol that can be adapted for various enzymes.
Protocol 2: General Fluorometric Enzyme Inhibition Assay
This protocol describes a method to assess the ability of a compound to inhibit a purified enzyme. It is designed for enzymes where a fluorogenic substrate is available, which upon cleavage by the enzyme, releases a fluorescent molecule.
Principle: The rate of the enzyme-catalyzed reaction is measured by monitoring the increase in fluorescence over time. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner. This allows for the determination of the compound's IC₅₀ value for the specific enzyme.[13]
Workflow Diagram: Enzyme Inhibition Assay
Caption: Workflow for a dual-luciferase reporter gene assay.
Step-by-Step Protocol:
-
Cell Transfection: One day prior to the experiment, seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate. Co-transfect the cells with the firefly luciferase reporter plasmid containing the response element of interest and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Pre-incubate for 1 hour.
-
Pathway Stimulation: Add a known stimulus for the pathway of interest (e.g., TNF-α to activate the NF-κB pathway). Include appropriate controls: unstimulated vehicle control and stimulated vehicle control.
-
Incubation: Incubate the plate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add 20-50 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Using a luminometer with dual injectors, inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Subsequently, inject the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the results to the stimulated vehicle control to determine the percentage of inhibition or activation.
Safety and Handling
As with any novel chemical entity, this compound should be handled with care. Researchers should consult the specific Safety Data Sheet (SDS) if available. General precautions for handling benzoxazole-class compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. *[14] Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. *[15] Storage: Store the compound in a tightly closed container in a cool, dry place, away from strong oxidizing agents. *[14] Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
The protocols detailed in this guide provide a robust starting point for the systematic in vitro evaluation of this compound. By first establishing a cytotoxicity profile, researchers can then proceed to investigate more specific mechanisms of action, such as enzyme inhibition and modulation of cellular signaling pathways. The data generated from these assays will be instrumental in guiding further studies and unlocking the therapeutic potential of this novel benzoxazole derivative.
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. enamine.enamine.net [enamine.enamine.net]
Application Notes and Protocols for 2-Propyl-1,3-benzoxazol-5-amine as a Fluorescent Probe in Cell Imaging
Introduction: Unveiling Cellular Landscapes with 2-Propyl-1,3-benzoxazol-5-amine
Fluorescence microscopy is a cornerstone of modern cell biology and drug discovery, offering a window into the intricate and dynamic processes of living cells.[1] The development of novel fluorescent probes is paramount to advancing our ability to visualize specific cellular components and activities with high sensitivity and specificity.[2][3] Benzoxazole derivatives have emerged as a promising class of fluorophores due to their versatile photophysical properties, including high quantum yields and environmental sensitivity.[4] This guide provides a comprehensive overview of the application of a specific benzoxazole derivative, this compound, as a fluorescent probe for cellular imaging.
This document is intended for researchers, scientists, and drug development professionals. It offers in-depth technical guidance, field-proven insights, and detailed protocols to empower users to effectively employ this compound in their research. We will delve into the probe's physicochemical properties, provide a rationale for experimental design, and present step-by-step protocols for its application in live-cell imaging.
Physicochemical and Spectral Properties of Benzoxazole Probes
Table 1: Estimated Photophysical Properties of this compound
| Property | Estimated Value/Range | Rationale and Key Considerations |
| Excitation Maximum (λex) | ~350 - 400 nm | Based on similar amino-substituted benzoxazole derivatives.[4] The exact maximum will depend on the solvent environment. |
| Emission Maximum (λem) | ~420 - 500 nm | A significant Stokes shift is characteristic of many benzoxazole fluorophores.[6] |
| Stokes Shift | ~70 - 100 nm | The difference between excitation and emission maxima is crucial for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (ΦF) | Moderate to High | Benzoxazole derivatives are known for their promising photoluminescent properties.[4] The quantum yield is highly dependent on the local microenvironment. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | A high molar extinction coefficient is desirable for a bright fluorescent probe. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), sparingly soluble in aqueous media. | Stock solutions should be prepared in a suitable organic solvent. |
| Photostability | Moderate | Benzoxazole derivatives are generally photostable, but photobleaching can occur with prolonged exposure to high-intensity light.[4] |
Proposed Mechanism of Fluorescence and Cellular Uptake
The fluorescence of benzoxazole derivatives arises from the π-electron system of the fused aromatic rings. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent return to the ground state results in the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence. The amine substituent at the 5-position can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) upon excitation, which can make the fluorescence sensitive to the polarity of the microenvironment.
Small, uncharged organic molecules like this compound typically cross the cell membrane via passive diffusion. The lipophilic nature of the benzoxazole core facilitates its passage through the lipid bilayer of the plasma membrane, allowing it to accumulate within the cell.
Experimental Protocols
I. Preparation of Stock and Working Solutions
The quality of your imaging results begins with proper probe preparation.
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Rationale: DMSO is a common solvent for organic molecules and is generally well-tolerated by cells at low final concentrations (<0.5%).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the probe.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (typically in the range of 1-10 µM).
-
Expert Tip: The optimal working concentration should be determined empirically for each cell type and experimental setup to achieve a balance between a strong signal and minimal cytotoxicity.
-
II. Live-Cell Staining Protocol
This protocol provides a general guideline for staining live cells. Optimization will be necessary for specific applications.
-
Cell Seeding:
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at an appropriate density to achieve 60-80% confluency on the day of imaging.
-
Causality: Overly confluent cells can exhibit altered physiology, while sparse cultures may be more sensitive to probe-induced toxicity.
-
-
Probe Loading:
-
Remove the cell culture medium from the imaging dish.
-
Gently wash the cells once with pre-warmed (37°C) serum-free medium or buffer.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Field Insight: The optimal incubation time can vary significantly between cell types.[8] A time-course experiment is recommended to determine the point of maximal signal with minimal background.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components).
-
Self-Validation: The washing steps are critical to remove unbound probe and reduce background fluorescence, thereby improving the signal-to-noise ratio.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed to image the cells on a fluorescence microscope.
-
III. Confocal Microscopy Imaging Parameters
For high-resolution imaging, a confocal microscope is recommended.[9]
-
Excitation:
-
Use a laser line that is close to the estimated excitation maximum of the probe (e.g., 405 nm diode laser).
-
Trustworthiness: Start with a low laser power (e.g., 1-5%) and increase it gradually only if the signal is too weak to minimize phototoxicity and photobleaching.[10]
-
-
Emission Detection:
-
Set the emission detection window to capture the expected fluorescence of the probe (e.g., 420-500 nm).
-
The pinhole should be set to 1 Airy unit for optimal confocality and resolution.
-
-
Detector Settings:
-
Adjust the gain and offset of the photomultiplier tube (PMT) or other detector to obtain a good dynamic range without saturating the signal.
-
Expertise: Use a look-up table (LUT) with a pseudo-color gradient to easily identify saturated pixels (signal clipping) and adjust the settings accordingly.
-
-
Image Acquisition:
-
Acquire images with an appropriate pixel resolution and scan speed. For live-cell imaging, balance the need for high resolution with the temporal dynamics of the process being studied.
-
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging with this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low probe concentration- Insufficient incubation time- Incorrect microscope filter set- Photobleaching | - Increase probe concentration in a stepwise manner.- Optimize incubation time.- Ensure excitation and emission filters match the probe's spectra.- Use an anti-fade reagent and minimize light exposure.[11] |
| High Background | - Incomplete removal of unbound probe- High probe concentration leading to non-specific binding- Autofluorescence of cells or medium | - Increase the number and duration of washing steps.- Titrate down the probe concentration.- Image in phenol red-free medium and use a control with unstained cells to assess autofluorescence. |
| Cellular Toxicity | - High probe concentration- Prolonged incubation- Phototoxicity from imaging | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.- Reduce incubation time.- Use the lowest possible laser power and exposure time for imaging.[11] |
Potential Applications in Research and Drug Development
The unique properties of benzoxazole-based fluorescent probes open up a wide range of applications in both fundamental research and drug discovery.
-
Organelle Staining: Depending on its specific physicochemical properties, this compound may preferentially accumulate in certain organelles, such as the mitochondria or lysosomes, allowing for their visualization and the study of their dynamics.[12]
-
High-Content Screening (HCS): The probe could be used in HCS assays to identify compounds that alter cellular morphology, probe localization, or fluorescence intensity, providing insights into drug mechanisms of action.[13]
-
Monitoring Cellular Processes: The environmental sensitivity of some benzoxazole probes suggests that this compound's fluorescence might be modulated by changes in the local microenvironment, such as pH or viscosity, enabling the study of related cellular processes.
-
Drug Delivery Studies: Fluorescent probes can be used to track the intracellular fate of drug delivery systems.[14]
Illustrative Signaling Pathway for Investigation
The potential for benzoxazole probes to localize to specific cellular compartments, such as the mitochondria, makes them valuable tools for studying pathways involved in cellular stress and apoptosis. For instance, if this compound were to accumulate in mitochondria, it could be used to monitor changes in mitochondrial morphology or membrane potential in response to drug treatment.
Sources
- 1. youtube.com [youtube.com]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. chem.uaic.ro [chem.uaic.ro]
- 7. Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives--experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Confocal Microscopy [micro.magnet.fsu.edu]
- 10. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 11. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Utilization of 2-Propyl-1,3-benzoxazol-5-amine in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of 2-Propyl-1,3-benzoxazol-5-amine
This compound is a versatile heterocyclic intermediate poised for significant applications in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive primary aromatic amine on a stable benzoxazole scaffold, offers a strategic entry point for a diverse array of chemical transformations. The benzoxazole core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the 2-propyl group can enhance lipophilicity, potentially improving the pharmacokinetic profile of derivative compounds.
This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond a simple recitation of steps to offer a rationale-driven approach to its application. The protocols herein are designed to be self-validating, with an emphasis on the "why" behind the "how," empowering researchers to not only replicate but also adapt and innovate.
Physicochemical Properties and Characterization
A thorough understanding of the starting material is paramount for any successful synthetic campaign. Below are the key physicochemical properties and a summary of expected analytical data for this compound.
| Property | Value | Source |
| CAS Number | 886361-62-2 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O | [2][3] |
| Molecular Weight | 176.22 g/mol | [2] |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. | General knowledge |
Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted shifts and patterns based on the analysis of similar benzoxazole structures. Researchers should always acquire and interpret their own analytical data to confirm the identity and purity of the starting material.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzoxazole ring (approx. δ 6.5-7.5 ppm), NH₂ protons (broad singlet, approx. δ 3.5-4.5 ppm), and signals for the propyl group (triplet for CH₃, multiplet for the two CH₂ groups, approx. δ 0.9-3.0 ppm). |
| ¹³C NMR | Aromatic carbons (approx. δ 100-155 ppm), and aliphatic carbons of the propyl group (approx. δ 10-40 ppm). |
| IR Spectroscopy | N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (approx. 1640 cm⁻¹), and C-O stretching (approx. 1240 cm⁻¹). |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 177.10 |
Core Synthetic Applications: Protocols and Mechanistic Insights
The primary amino group of this compound is the focal point of its reactivity, enabling a variety of C-N bond-forming reactions. This section details key transformations, providing both step-by-step protocols and the underlying scientific principles.
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond via N-acylation is a fundamental transformation in organic chemistry, often employed to introduce new functionalities or to build more complex molecular scaffolds. The resulting amides of this compound are valuable intermediates for the synthesis of bioactive molecules.
Causality Behind Experimental Choices: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. The choice of solvent is dictated by the solubility of the reactants and its inertness to the reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Caption: Workflow for N-Acylation of this compound.
Protocol 1.1: N-Acylation using an Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
-
Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Diazotization and Sandmeyer-Type Reactions: Diversification of Functionality
Diazotization of the primary amine to form a diazonium salt opens up a vast array of synthetic possibilities. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, many of which are introduced via copper-catalyzed Sandmeyer reactions. This allows for the introduction of halides, cyano, hydroxyl, and other functional groups onto the benzoxazole core.
Causality Behind Experimental Choices: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. The use of a strong acid, such as HCl or H₂SO₄, is necessary for the in situ generation of nitrous acid from sodium nitrite. Copper(I) salts are effective catalysts for the Sandmeyer reaction, proceeding through a radical mechanism.
Caption: General workflow for Diazotization and Sandmeyer Reaction.
Protocol 2.1: Synthesis of 5-Chloro-2-propyl-1,3-benzoxazole via Sandmeyer Reaction
-
Diazotization: In a beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water, keeping the temperature below 5 °C. Continue stirring for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.
-
Coupling: Add the cold diazonium salt solution slowly to the stirred copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides or triflates.[4] In this context, this compound can be coupled with a variety of aryl or heteroaryl halides to generate more complex diarylamine structures, which are prevalent in pharmaceuticals and electronic materials.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often used to promote the reductive elimination step and prevent β-hydride elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous and anaerobic conditions are essential as the palladium(0) catalyst is sensitive to oxygen and moisture.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3.1: Buchwald-Hartwig Amination with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reactants: Add this compound (1.2 eq.) and the aryl bromide (1.0 eq.).
-
Addition of Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed in this guide for N-acylation, diazotization/Sandmeyer reactions, and Buchwald-Hartwig amination provide a solid foundation for the synthesis of a wide array of novel compounds. The strategic functionalization of the 5-amino group allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the importance of intermediates like this compound will undoubtedly increase, paving the way for future innovations in synthetic and medicinal chemistry.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
S. B. Patil, et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
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- 2. This compound | 886361-62-2 [sigmaaldrich.com]
- 3. This compound CAS#: 886361-62-2 [amp.chemicalbook.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Effects of 2-Propyl-1,3-benzoxazol-5-amine
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the antimicrobial properties of the novel compound, 2-Propyl-1,3-benzoxazol-5-amine. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5] This guide outlines a tiered, systematic approach, beginning with foundational antimicrobial susceptibility testing and progressing to more complex assays that characterize the compound's mechanism and potential for therapeutic application. The protocols provided are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigation
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery and development of new antimicrobial agents.[3] Benzoxazoles, a class of heterocyclic compounds, represent a promising scaffold in this endeavor.[1][2][5] Their structural similarity to naturally occurring nucleotides allows for potential interaction with biological macromolecules.[2][5] The specific compound, this compound, is a novel derivative whose antimicrobial potential remains to be fully elucidated.
This application note details a logical and scientifically rigorous workflow to:
-
Determine the spectrum of activity and potency of this compound against a panel of clinically relevant microorganisms.
-
Characterize the nature of its antimicrobial effect (bacteriostatic vs. bactericidal).
-
Evaluate its efficacy against microbial biofilms, a key virulence factor.
-
Assess its preliminary safety profile through in vitro cytotoxicity testing.
The experimental designs described herein adhere to the principles and methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the global authorities in this field.[6][7][8][9][10][11][12][13][14]
Safety and Handling of this compound
As a novel chemical entity, this compound must be handled with the assumption that it is hazardous until proven otherwise.[15] All laboratory personnel must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): A standard laboratory coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses or goggles must be worn at all times.[15][16][17]
-
Engineering Controls: All manipulations of the neat compound or concentrated stock solutions should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[16][18]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[15][16] Containers must be clearly labeled and stored in secondary containment.[15]
-
Spill and Exposure Procedures: In case of skin contact, immediately flush the affected area with water for at least 15 minutes.[15][19] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[15][19] All spills should be cleaned up promptly using appropriate absorbent materials and disposed of as hazardous waste.[19]
Foundational Antimicrobial Susceptibility Testing
The initial phase of testing aims to determine the fundamental antimicrobial activity of the compound.
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22][23] This is the most basic and crucial measurement of a compound's in vitro activity.[22]
This protocol is adapted from the CLSI M07 guidelines.[6][8]
-
Preparation of Compound Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for solubilizing novel compounds for biological assays. The final concentration in the assay should be non-toxic to the microorganisms.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[24][25]
-
-
Assay Plate Preparation (96-well plate):
-
Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add 100 µL of the diluted compound to the appropriate wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Interpretation:
Diagram: MIC Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
3.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[21][26][27] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and the positive control well, aspirate 10-100 µL.
-
Plating: Spread the aspirated volume onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[26][27][28]
Table 1: Example MIC and MBC Data for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | 8 | 16 | Bactericidal (≤4) |
| Escherichia coli | 25922 | 16 | >128 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | Bacteriostatic (>4) |
| Candida albicans | 90028 | 32 | 64 | Fungicidal (≤4) |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Advanced Characterization of Antimicrobial Activity
4.1. Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate of antimicrobial activity and demonstrates concentration-dependent or time-dependent killing.[29][30]
-
Inoculum Preparation: Prepare a standardized bacterial suspension in broth (e.g., CAMHB) at a concentration of ~5 x 10⁵ CFU/mL.
-
Exposure: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the inoculum.[31] Include a growth control flask without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[31]
-
Enumeration: Perform serial dilutions of the aliquots and plate them to determine the viable count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[29][30]
Diagram: Time-Kill Assay Logic
Caption: Conceptual flow of a time-kill kinetics experiment.
4.2. Anti-Biofilm Activity Assay
Bacterial biofilms are notoriously resistant to conventional antibiotics and are a major cause of persistent infections.[32] Evaluating a compound's effect on biofilms is therefore critical.
This method quantifies the total biofilm biomass.[32][33][34][35]
-
Biofilm Formation: Grow biofilms in a 96-well plate by inoculating wells with a standardized bacterial suspension in a suitable growth medium and incubating for 24-48 hours.
-
Treatment: After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh medium containing serial dilutions of this compound to the wells.
-
Incubation: Incubate for a further 24 hours.
-
Staining: Wash the wells with PBS, fix the biofilms (e.g., with methanol), and stain with 0.1% crystal violet solution.[34]
-
Quantification: After washing away excess stain, solubilize the bound dye with 30% acetic acid or ethanol.[33] Measure the absorbance at ~595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.[33]
In Vitro Cytotoxicity Assessment
A crucial step in early-stage drug development is to assess the potential toxicity of a compound to mammalian cells. A favorable antimicrobial agent should exhibit selective toxicity towards microbes with minimal effect on host cells.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[36][37][38]
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.[36]
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[36][37]
-
Formazan Solubilization: Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[36][37] Add a solubilizing agent (e.g., DMSO) to dissolve these crystals.[39]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution, typically at a wavelength of 540-570 nm.[39] A decrease in absorbance indicates reduced cell viability.
Conclusion and Future Directions
The experimental framework detailed in this application note provides a robust and systematic pathway for the initial characterization of the antimicrobial properties of this compound. Successful outcomes from these assays, particularly a potent MIC, bactericidal activity, anti-biofilm effects, and low mammalian cell cytotoxicity, would provide a strong rationale for advancing the compound into more complex preclinical studies. These could include mechanism of action studies, resistance development potential, and in vivo efficacy models. The rigorous application of these standardized protocols will ensure the generation of high-quality, reproducible data essential for the progression of this promising benzoxazole derivative in the drug discovery pipeline.
References
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Patel, N. B., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International. Available at: [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
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Bondad, M. G. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department. Available at: [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Springer Nature Experiments. Microtiter plate assays to assess antibiofilm activity against bacteria. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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CLSI. Clinical & Laboratory Standards Institute. Available at: [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
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Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
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Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. Available at: [Link]
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de la Fuente-Núñez, C., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]
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BMG Labtech. (2021). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available at: [Link]
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ESCMID. EUCAST. Available at: [Link]
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Semantic Scholar. Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]
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Quishpe, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available at: [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Callahan, J. E. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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CLSI. Antimicrobial Susceptibility Testing. Available at: [Link]
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JoVE. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Journal of Visualized Experiments. Available at: [Link]
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Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. Available at: [Link]
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EUCAST. Expert Rules. Available at: [Link]
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Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
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Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Available at: [Link]
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Osei, K., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]
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EUCAST. Guidance Documents. Available at: [Link]
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University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Available at: [Link]
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Application Note & Protocol: Solubilization of 2-Propyl-1,3-benzoxazol-5-amine for Cell-Based Assays
Abstract
This document provides a detailed guide for the solubilization of 2-Propyl-1,3-benzoxazol-5-amine, a small molecule of interest in drug discovery and chemical biology. Given that benzoxazole derivatives often exhibit poor aqueous solubility, this guide outlines a systematic approach to prepare stock solutions and working concentrations suitable for various cell culture assays. The protocols emphasize maintaining compound stability, ensuring biocompatibility, and minimizing solvent-induced cytotoxicity to generate reliable and reproducible experimental data.
Introduction: The Challenge of Solubility in Cell-Based Assays
The biological evaluation of novel chemical entities like this compound in cell culture systems is a cornerstone of modern drug discovery. A critical, yet often underestimated, step in this process is the effective dissolution of the test compound. Many heterocyclic compounds, including benzoxazole derivatives, are characterized by their hydrophobic nature and consequently, poor solubility in aqueous media.[1] Improper solubilization can lead to compound precipitation, inaccurate dosing, and ultimately, misleading biological data.
This guide provides a robust, field-proven protocol for dissolving this compound, focusing on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent. It further details the preparation of working solutions and outlines essential validation steps to ensure the integrity of your cell-based assays.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for developing a sound dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [2] |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Solid powder (predicted) | [3] |
| pKa (estimated) | The amine group (NH₂) imparts basic properties. The exact pKa is not readily available, but the presence of this ionizable group suggests that solubility may be pH-dependent. | [4] |
| Predicted Solubility | Poorly soluble in water; likely soluble in organic solvents like DMSO and ethanol. | [1][3] |
Strategic Approach to Solubilization
Our strategy is centered around a two-step process:
-
Preparation of a High-Concentration Stock Solution: The compound is first dissolved in a pure, biocompatible organic solvent at a high concentration. This stock solution can be stored for extended periods and serves as the foundation for preparing working solutions.
-
Serial Dilution to Working Concentrations: The stock solution is then serially diluted into the desired cell culture medium to achieve the final concentrations for the assay. This step must be performed carefully to avoid precipitation.
Workflow for Compound Solubilization and Preparation
Caption: Workflow for preparing this compound for cell assays.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (CAS: 886361-62-2)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile serological pipettes and pipette tips
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for different desired concentrations.
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 176.22 g/mol .
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 176.22 g/mol * 1000 mg/g * 1 mL = 1.762 mg
-
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 1.762 mg of this compound into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the corresponding volume of 100% DMSO to the tube to achieve a final concentration of 10 mM.
-
For example, if you weighed exactly 1.762 mg, add 1.0 mL of DMSO.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in a desiccated environment at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the serial dilution of the DMSO stock solution into your complete cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to your cells.
Pre-Assay Validation: Determining Solvent Tolerance
Before initiating your compound screening, it is imperative to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability or the experimental endpoint.
-
Recommendation: Most cell lines tolerate DMSO concentrations up to 0.5% (v/v). However, this should be experimentally verified.[5][6][7] A study on six cancer cell lines found that 0.3125% DMSO showed minimal cytotoxicity.[5] It is crucial to keep the solvent concentration consistent across all wells, including the vehicle control.[8]
Dilution Procedure (Example for a final concentration of 10 µM):
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid issues with precipitation when directly adding the highly concentrated DMSO stock to the aqueous medium, an intermediate dilution step in complete medium is recommended.
-
For example, prepare a 1:10 dilution of the 10 mM stock solution in pre-warmed medium to get a 1 mM solution. (e.g., 5 µL of 10 mM stock + 45 µL of medium).
-
-
Final Dilution into Assay Medium:
-
To achieve a final concentration of 10 µM from a 1 mM intermediate solution, you would perform a 1:100 dilution.
-
For example, if the final volume in your assay well is 200 µL, you would add 2 µL of the 1 mM intermediate solution to 198 µL of cells in medium.
-
Important Considerations:
-
Mixing: When diluting, always add the compound solution to the medium, not the other way around. Mix gently by pipetting up and down. Vigorous vortexing of medium can damage proteins.
-
Temperature: Use pre-warmed (37°C) cell culture medium for dilutions to minimize the risk of precipitation.
-
Vehicle Control: A crucial control in any cell-based assay is the "vehicle control." This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[9]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous medium. | The aqueous solubility limit has been exceeded. The percentage of co-solvent (DMSO) is too low in the final solution. | - Increase the final DMSO concentration, ensuring it remains within the non-toxic range for your cells. - Prepare a more dilute intermediate solution before the final dilution step. - If the compound has an ionizable amine group, consider preparing the stock solution in DMSO with a small amount of acid (e.g., HCl) to form a more soluble salt. This must be done with caution as it will alter the pH of your final medium.[1][4] |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the stock solution. - Degradation of the compound due to improper storage or multiple freeze-thaw cycles. - Inaccurate pipetting during serial dilutions. | - Ensure the stock solution is completely clear before use. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use calibrated pipettes and proper pipetting technique. |
| High background toxicity observed in the vehicle control. | The final concentration of the organic solvent is too high for the cell line being used. | - Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. - Reduce the final solvent concentration in your assay. This may require preparing a more concentrated stock solution. |
Conclusion
The successful dissolution of this compound is a critical first step for obtaining reliable data in cell culture assays. By following the systematic approach outlined in this guide—from preparing a validated high-concentration stock solution in DMSO to performing careful serial dilutions and including appropriate vehicle controls—researchers can mitigate the risks associated with poor compound solubility. This protocol provides a robust framework to ensure accurate and reproducible results in the evaluation of this and other challenging small molecules.
References
- Al-Shuhaib, M. B. S., Al-Kaabi, M. H. H., & Al-Sammarraie, A. M. A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
- Doan, T. V., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- ResearchGate. (2020). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Kopp, A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- ResearchGate. (2016). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay?.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
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"developing assays to screen for the activity of 2-Propyl-1,3-benzoxazol-5-amine"
An Application Guide: Developing and Implementing a Screening Cascade for 2-Propyl-1,3-benzoxazol-5-amine
Abstract
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note presents a systematic, multi-tiered strategy for the initial biological characterization of a novel derivative, this compound. Given the known potential for this chemical class to act as kinase inhibitors, we detail a comprehensive screening cascade designed to identify and validate potential inhibitory activity against protein kinases, a critical target class in drug discovery.[3][5][6] The workflow progresses from a high-throughput biochemical screen to determine initial activity, through dose-response studies to quantify potency, and concludes with cell-based assays to assess cellular efficacy and rule out cytotoxicity. This guide provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols required to effectively screen this, and similar, benzoxazole-containing compounds.
Introduction: The Benzoxazole Scaffold and the Rationale for Kinase Screening
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[2] Among these, the benzoxazole moiety is of particular interest as it is a structural isostere of naturally occurring nucleic bases, suggesting a favorable profile for interacting with biological macromolecules.[3][4] This structural feature has been exploited to develop benzoxazole derivatives with a wide spectrum of activities, from antimicrobial and antiviral agents to potent and selective inhibitors of key cellular enzymes.[1][7][8]
Protein kinases, which regulate a majority of cellular signal transduction pathways, are one of the most important classes of drug targets, particularly in oncology and immunology.[5][9] The discovery of several benzoxazole derivatives with potent kinase inhibitory activity, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), provides a strong rationale for prioritizing a kinase-focused screening approach for novel analogues.[3]
This document outlines a robust three-tier screening cascade to efficiently evaluate this compound for potential kinase inhibitory activity. The workflow is designed to maximize information while minimizing resource expenditure, beginning with a broad primary screen and progressively focusing on the most promising activities.
Overall Screening Cascade Workflow
The proposed strategy is a sequential process designed to first identify activity, then confirm and quantify it, and finally, validate it in a more physiologically relevant context while simultaneously identifying potential liabilities like cytotoxicity.
Caption: A three-tiered screening cascade for compound characterization.
Part 1: Primary High-Throughput Screening (HTS)
The objective of the primary screen is to efficiently test the compound against a chosen kinase target at a single, relatively high concentration to identify any potential inhibitory activity.
Principle of the Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for HTS.[10] It quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction. The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[11][12] A decrease in luminescence relative to an uninhibited control indicates enzymatic inhibition.[13]
Experimental Protocol: Single-Point HTS
This protocol is designed for a 384-well plate format. A representative tyrosine kinase, such as VEGFR-2, is suggested as a starting point.
Materials:
-
This compound (Test Compound)
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
Control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[10]
-
Kinase Buffer (specific to the enzyme)
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a 1 mM stock solution of the test compound in 100% DMSO.
-
In the assay plate, add 100 nL of the test compound stock to the designated wells for a final assay concentration of 10 µM (assuming a 10 µL final reaction volume).
-
Add 100 nL of a control inhibitor (e.g., 100 µM Staurosporine) to positive inhibition control wells.
-
Add 100 nL of DMSO to negative (uninhibited) control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase buffer.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution in the kinase buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Signal Generation (ADP-Glo™ Procedure):
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
-
RLU_compound: Relative Light Units from test compound well.
-
RLU_DMSO: Average RLU from DMSO (0% inhibition) wells.
-
RLU_background: Average RLU from positive control (100% inhibition) wells.
A "hit" is typically defined as a compound that causes ≥50% inhibition in the primary screen.
Part 2: Hit Confirmation and Potency (IC₅₀) Determination
Once a hit is identified, the next step is to confirm the activity and determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Principle
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the most common metric for quantifying inhibitor potency. This is achieved by testing the compound across a range of concentrations and fitting the resulting data to a sigmoidal dose-response curve.
Experimental Protocol: Dose-Response Assay
The protocol is identical to the primary HTS, with the exception of the compound plating step.
-
Compound Plating (Serial Dilution):
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 10 mM.
-
Using an acoustic dispenser or manual pipetting, transfer 100 nL of each concentration into the appropriate wells of the 384-well plate. This will create a final in-assay concentration curve typically ranging from 100 µM down to ~5 nM.
-
-
Assay Execution:
-
Proceed with the Kinase Reaction, Signal Generation, and Data Acquisition steps as described in Part 1.
-
Data Presentation and Analysis
The percent inhibition data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (four-parameter variable slope) is used to fit the data and derive the IC₅₀ value.
Table 1: Example Dose-Response Data for this compound vs. VEGFR-2
| Compound Conc. (µM) | Log [Conc.] | % Inhibition |
|---|---|---|
| 100.00 | -4.00 | 98.5 |
| 33.33 | -4.48 | 97.2 |
| 11.11 | -4.95 | 95.1 |
| 3.70 | -5.43 | 88.4 |
| 1.23 | -5.91 | 75.6 |
| 0.41 | -6.39 | 51.2 |
| 0.14 | -6.86 | 24.3 |
| 0.05 | -7.34 | 9.8 |
| 0.02 | -7.82 | 2.1 |
| 0.01 | -8.30 | 0.5 |
Fitted IC₅₀ from this hypothetical data would be approximately 0.4 µM.
Part 3: Cellular Activity and Cytotoxicity Counter-Screening
A potent hit from a biochemical assay must be validated in a cellular context to confirm it can cross the cell membrane and engage its target in a more complex biological environment. It is also critical to ensure that the observed activity is not simply a result of cytotoxicity.
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Application Notes and Protocols for the Evaluation of 2-Propyl-1,3-benzoxazol-5-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anticancer properties of 2-Propyl-1,3-benzoxazol-5-amine is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the well-documented anticancer activities of the broader class of benzoxazole derivatives.[1][2][3][4] These protocols provide a robust framework for the initial investigation of this specific compound's potential as an anticancer agent.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4][5] Derivatives of benzoxazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][6] The anticancer activity of benzoxazole-containing compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.[1]
While the specific compound, this compound (CAS Number: 886361-62-2)[7], remains largely unexplored in the context of oncology, its structural features—a benzoxazole core with an alkyl substitution at the 2-position and an amino group at the 5-position—suggest a promising avenue for investigation. The amino group, in particular, can serve as a versatile synthetic handle for further structural modifications to optimize activity and selectivity.
This guide provides a comprehensive set of protocols for the initial in vitro evaluation of this compound, from assessing its cytotoxic effects on various cancer cell lines to elucidating its potential mechanism of action.
Postulated Mechanisms of Action for Benzoxazole Derivatives in Cancer
The anticancer effects of benzoxazole derivatives are often multifactorial. Based on studies of analogous compounds, this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Topoisomerase II: Some 2-arylbenzoxazole derivatives have been shown to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1]
-
Kinase Inhibition: Certain 2-amino-aryl-7-aryl-benzoxazole compounds have demonstrated inhibitory activity against Janus Kinase 2 (JAK2), a key component of signaling pathways that regulate cell growth and proliferation.[8]
-
PARP Inhibition: Hybrid molecules incorporating the benzoxazole scaffold have been designed as inhibitors of Poly (ADP-ribose) polymerase (PARP), enzymes involved in DNA repair, making them attractive targets for cancer therapy, particularly in combination with DNA-damaging agents.
-
Induction of Apoptosis: A common outcome of treatment with various anticancer agents, including benzoxazole derivatives, is the induction of programmed cell death, or apoptosis.
Experimental Workflows and Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of a novel compound. The following protocols are designed to provide a comprehensive initial assessment of this compound.
Assessment of Cytotoxicity
The first step in evaluating a potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9][10]
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical])[2][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
IC50 Values:
| Cell Line | IC50 (µM) at 48h |
| MCF-7 | |
| A549 | |
| HCT-116 | |
| HeLa |
Elucidation of the Mechanism of Cell Death
Once cytotoxicity is established, the next step is to determine whether the compound induces apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
Potential Signaling Pathway Inhibition
Caption: Postulated inhibitory effects on key signaling pathways based on related compounds.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a foundational framework for the initial characterization of this compound as a potential anticancer agent. Should the compound demonstrate significant and selective cytotoxicity, further investigations would be warranted. These could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Target Validation Studies: To confirm the molecular target(s) of the compound through techniques such as Western blotting, kinase activity assays, or in silico modeling.[8]
-
In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.
The exploration of novel chemical entities like this compound is essential for the continued development of effective cancer therapies.
References
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
-
Slideshare. (n.d.). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. [Link]
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ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. [Link]
-
Yozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. [Link]
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Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. [Link]
-
Wiley Online Library. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design, 90(5), 825-834. [Link]
-
Szymańska, E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(6), 913-931. [Link]
-
Wang, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of Heterocyclic Chemistry, 57(11), 3923-3934. [Link]
-
IR@RGCB. (2011). 1,3-benzoxazol-2(3H)- one derivatives as potent anticancer agents. [Link]
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National Center for Biotechnology Information. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1265, 133423. [Link]
-
AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. [Link]
-
MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(13), 5104. [Link]
-
ResearchGate. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. [Link]
-
MDPI. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6268. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16259. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
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The Strategic Integration of 2-Propyl-1,3-benzoxazol-5-amine in the Genesis of Advanced Polymeric Materials: Application Notes and Protocols
Introduction: The Untapped Potential of an Asymmetric Benzoxazole Monomer
In the relentless pursuit of high-performance polymers, the benzoxazole moiety has emerged as a cornerstone for materials scientists, prized for its exceptional thermal and oxidative stability, as well as its impressive mechanical properties.[1][2] These characteristics have propelled polybenzoxazoles (PBOs) into demanding applications, from aerospace components to microelectronic dielectrics.[3][4] This document delineates the application and protocols for a bespoke monomer, 2-Propyl-1,3-benzoxazol-5-amine, in the rational design of novel polymeric systems. The strategic incorporation of a propyl group at the 2-position and a reactive amine at the 5-position offers a nuanced approach to tuning the final properties of advanced polymers. The alkyl substituent is anticipated to enhance solubility and processability, while the amine provides a versatile handle for polymerization.[5]
This guide is intended for researchers and professionals in materials science and drug development, providing a comprehensive framework for the synthesis, polymerization, and characterization of novel materials derived from this unique benzoxazole building block. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Section 1: Synthesis of this compound Monomer
The synthesis of this compound is a critical first step, predicated on the condensation and cyclization of a substituted o-aminophenol with a carboxylic acid or its derivative. A robust and scalable synthetic route is paramount for the generation of high-purity monomer essential for achieving high molecular weight polymers.
Synthetic Pathway: A Two-Step Approach
The proposed synthesis involves a two-step process starting from commercially available 2,4-dinitrophenol. This pathway is advantageous due to the accessibility of the starting material and the well-established reaction conditions for each step.
Protocol 1: Synthesis of 2,4-Diaminophenol Dihydrochloride
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dinitrophenol (18.4 g, 0.1 mol) and 200 mL of concentrated hydrochloric acid.
-
Reduction: While stirring, add tin(II) chloride dihydrate (112.8 g, 0.5 mol) portion-wise to the suspension. The addition should be controlled to manage the exothermic reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The color of the reaction mixture will change from a yellow suspension to a clear, colorless, or pale-yellow solution.
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 2 hours to precipitate the 2,4-diaminophenol dihydrochloride.
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the white to off-white solid product in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere, add 2,4-diaminophenol dihydrochloride (19.7 g, 0.1 mol), butyric acid (9.7 g, 0.11 mol), and 100 mL of polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to 180 °C and maintain for 6 hours. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Work-up: Cool the reaction mixture to below 100 °C and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization of the Monomer
The identity and purity of the synthesized monomer should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the propyl group (triplet and sextet), aromatic protons, and the amine protons. |
| ¹³C NMR | Resonances for the aliphatic carbons of the propyl group and the aromatic carbons of the benzoxazole ring. |
| FT-IR | Characteristic peaks for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-H stretching of the alkyl and aromatic groups. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| Melting Point | A sharp melting point, indicating high purity. |
Section 2: Polymerization Protocols and Material Development
The amine functionality of this compound serves as the primary reactive site for polymerization. This allows for its incorporation into a variety of polymer backbones, most notably polyimides and polyamides, which are known for their high performance. The presence of the propyl group is expected to disrupt chain packing, leading to enhanced solubility and potentially a lower glass transition temperature compared to analogous polymers without the alkyl substituent.[5]
Synthesis of a Soluble Polyimide
This protocol describes the synthesis of a polyimide from this compound and a commercially available dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is known to impart solubility to polyimides.
Protocol 3: Synthesis of a 6FDA-based Polyimide
-
Reaction Setup: In a dry 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.90 g, 10 mmol) in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: To the stirred solution, add 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10 mmol) in one portion.
-
Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.
-
Chemical Imidization: Add a mixture of acetic anhydride (3.06 g, 30 mmol) and pyridine (2.37 g, 30 mmol) to the poly(amic acid) solution.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 4 hours to effect cyclodehydration to the polyimide.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into 200 mL of methanol with vigorous stirring.
-
Washing and Drying: Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and then dry in a vacuum oven at 150 °C for 24 hours.
Workflow for Material Characterization
A comprehensive characterization of the resulting polymer is essential to understand its structure-property relationships.
Caption: Experimental workflow from polymer synthesis to material characterization.
Section 3: Structure-Property Relationships and Expected Outcomes
The unique molecular architecture of this compound is hypothesized to impart a favorable combination of properties to the resulting polymers.
Impact of the 2-Propyl Group
The presence of the flexible propyl group at the 2-position of the benzoxazole ring is expected to have several significant effects on the polymer's properties:
-
Enhanced Solubility: The alkyl chain disrupts the close packing of the polymer chains, increasing the free volume and allowing for better solvent penetration. This leads to improved solubility in common organic solvents, which is a major advantage for solution-based processing techniques like spin-coating for thin film fabrication.[3][4]
-
Lowered Glass Transition Temperature (Tg): The increased chain flexibility and free volume introduced by the propyl group are likely to lower the Tg of the polymer compared to its unsubstituted or phenyl-substituted counterparts. This can be advantageous for applications requiring a lower processing temperature.
-
Tunable Mechanical Properties: While the introduction of an alkyl group might slightly reduce the tensile modulus and strength compared to fully aromatic polybenzoxazoles, it can potentially increase the elongation at break, leading to tougher and more ductile materials.[5]
Role of the Benzoxazole Moiety
The rigid and thermally stable benzoxazole ring system is the primary contributor to the high-performance characteristics of the polymer:
-
High Thermal Stability: The inherent thermal resistance of the benzoxazole ring ensures that the resulting polymers will exhibit high decomposition temperatures, making them suitable for applications in high-temperature environments.[1][6]
-
Good Mechanical Strength: The rigidity of the benzoxazole unit contributes to a high tensile strength and modulus in the final polymer.[7]
-
Chemical Resistance: The stable heterocyclic ring structure imparts excellent resistance to a wide range of chemicals.
Predicted Properties of the 6FDA-based Polyimide
Based on literature values for similar polyimides and polybenzoxazoles, the following properties can be anticipated for the polyimide synthesized in Protocol 3.
| Property | Predicted Value | Significance |
| Molecular Weight (Mw) | 50,000 - 100,000 g/mol | Indicates successful polymerization to form a high molecular weight polymer. |
| Glass Transition Temp. (Tg) | 250 - 300 °C | A high Tg is indicative of a material that retains its mechanical properties at elevated temperatures. |
| Decomposition Temp. (Td) | > 500 °C (in N₂) | Demonstrates excellent thermal stability suitable for high-temperature applications.[1] |
| Tensile Strength | 90 - 120 MPa | High strength is crucial for structural applications.[7] |
| Tensile Modulus | 2.5 - 3.5 GPa | A measure of the material's stiffness.[7] |
| Solubility | Soluble in NMP, DMAc, m-cresol | Good solubility is essential for ease of processing into films and coatings.[3][4] |
Section 4: Potential Applications
The tailored properties of polymers derived from this compound open up a range of potential applications in advanced materials.
Caption: Potential applications derived from this compound.
-
Microelectronics: The good solubility and high thermal stability make these polymers excellent candidates for use as low-dielectric constant (low-k) interlayer dielectrics and passivation layers in integrated circuits.[3][4]
-
Aerospace: As matrices for lightweight composites, these polymers can offer a combination of high strength, thermal stability, and processability, which are critical for aerospace applications.
-
Gas Separation Membranes: The tailored free volume created by the propyl groups could be exploited in the fabrication of membranes for gas separation, where precise control over the polymer's microstructure is essential.
Conclusion
This compound represents a strategically designed monomer for the development of a new generation of high-performance polymers. The judicious combination of a processability-enhancing alkyl group and a robust, high-performance benzoxazole moiety provides a powerful tool for tuning the properties of advanced materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in a wide array of technologically demanding applications. The synthesis of novel polymers from this monomer is not merely an academic exercise but a gateway to materials with a bespoke combination of solubility, thermal stability, and mechanical performance.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available at: [Link]
-
Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties - ResearchGate. Available at: [Link]
-
Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. Available at: [Link]
-
Solution-processable Low-CTE Polybenzoxazoles - J-Stage. Available at: [Link]
-
Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers | Request PDF - ResearchGate. Available at: [Link]
-
Improved Thermal And Mechanical Properties Of Polybenzoxazines Based On Alkyl-Substituted Aromatic Amines | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. Available at: [Link]
-
(PDF) Solution-processable Low-CTE Polybenzoxazoles - ResearchGate. Available at: [Link]
-
Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents - ResearchGate. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. Available at: [Link]
-
Highly Tough and Highly Transparent Soluble Polybenzoxazoles - ResearchGate. Available at: [Link]
-
SCHEME 2 Synthesis of polybenzoxazole via thermal conversion from... - ResearchGate. Available at: [Link]
-
2-Phenyl-1,3-benzoxazol-5-amine - Chem-Impex. Available at: [Link]
-
Effects of Alkyl-Substituted Polybenzoxazines on Tribological Properties of Non-Asbestos Composite Friction Materials - PMC - NIH. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available at: [Link]
-
Polybenzoxazole Films Fabricated Using Vapor Deposition Polymerization. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Characteristics of Polybenzoxazine Aerogels as Thermal Insulation and Flame-Retardant Materials - MDPI. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]
-
Rapid Curing of Positive Tone Photosensitive Polybenzoxazole Based Dielectric Resin by Variable Frequency Microwave Processing - Georgia Tech. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - ResearchGate. Available at: [Link]
-
Benzoxazoles database - synthesis, physical properties - ChemSynthesis. Available at: [Link]
-
2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 - PubChem. Available at: [Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propyl-1,3-benzoxazol-5-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Propyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.
Section 1: The Core Synthesis Pathway & Mechanism
The most common and robust method for synthesizing 2-alkyl-5-aminobenzoxazoles involves the condensation of a substituted 2,4-diaminophenol with a suitable carboxylic acid, often facilitated by a strong dehydrating acid catalyst like Polyphosphoric Acid (PPA).[1][2][3] The general reaction proceeds by acylating the more nucleophilic amino group at the 2-position, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.
The key starting materials for our target molecule are 2,4-diaminophenol and butyric acid .
Reaction Mechanism Overview:
-
Activation of Carboxylic Acid: Polyphosphoric acid (PPA) reacts with butyric acid to form a mixed phosphoric-butyric anhydride. This anhydride is a much more potent acylating agent than the free carboxylic acid.[4][5][6]
-
Acylation: The amino group at the 2-position of 2,4-diaminophenol acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride. This forms an N-acylated intermediate (an o-hydroxyamide).
-
Intramolecular Cyclization: Under the strong acidic conditions provided by PPA, the hydroxyl group of the intermediate is protonated, making it a good leaving group. The amide oxygen then attacks the carbon bearing the hydroxyl group.
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the stable, aromatic benzoxazole ring.
Workflow & Key Stages Diagram
The following diagram outlines the critical workflow for the synthesis, from reactant preparation to final product isolation.
Caption: General workflow for PPA-mediated synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis can typically be traced to three critical areas: reagent quality, reaction conditions, and workup procedure.[7]
-
Cause A: Reagent Quality & Stoichiometry
-
Insight: The starting material, 2,4-diaminophenol, is susceptible to oxidation, appearing as a dark, discolored solid. Using oxidized starting material is a primary cause of low yield and impurity formation. Butyric acid should be anhydrous.
-
Solution:
-
Verify Purity: Use high-purity 2,4-diaminophenol. If it is discolored, consider recrystallization or purification before use.
-
Inert Atmosphere: While PPA is viscous and limits air exposure, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation, especially during the initial heating phase.[7]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of butyric acid to ensure the complete consumption of the diaminophenol.
-
-
-
Cause B: Ineffective PPA Catalyst
-
Insight: Polyphosphoric acid acts as both the catalyst and solvent. Its efficacy is highly dependent on its P₂O₅ content.[4][8] Old or improperly stored PPA can absorb atmospheric moisture, reducing its dehydrating power and leading to incomplete cyclization.
-
Solution:
-
Use Fresh PPA: Ensure you are using PPA with a high P₂O₅ content (assay >83%).
-
Sufficient Quantity: PPA should be used in significant excess to act as a solvent. A common ratio is a 10:1 to 20:1 weight ratio of PPA to the limiting reagent (2,4-diaminophenol).
-
-
-
Cause C: Suboptimal Reaction Temperature or Time
-
Insight: This condensation requires high temperatures to overcome the activation energy for the cyclodehydration step.[1] Insufficient temperature or time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and charring.
-
Solution:
-
Temperature Control: Maintain a reaction temperature between 170-200°C.[1] Use a sand bath or heating mantle with a thermocouple for accurate temperature control.
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction is complete when the starting diaminophenol spot has disappeared.
-
-
Question 2: I'm observing a significant, dark, insoluble byproduct after quenching the reaction. What is it and how can I prevent it?
Answer: The formation of dark, often polymeric, insoluble material is a common issue in PPA-mediated reactions, usually resulting from side reactions or decomposition.
-
Cause A: Polymerization/Side Reactions
-
Insight: The free 5-amino group of the product or the 4-amino group of the starting material can potentially undergo side reactions, such as intermolecular acylation or polymerization, at the high temperatures used.
-
Solution:
-
Controlled Addition: Add the 2,4-diaminophenol portion-wise to the hot PPA/butyric acid mixture. This keeps the instantaneous concentration of the amine low, favoring the intramolecular cyclization over intermolecular side reactions.
-
Optimize Temperature: Avoid exceeding 200°C, as this significantly increases the rate of decomposition and polymerization.
-
-
-
Cause B: Incomplete Quenching/Hydrolysis
-
Insight: PPA forms a thick, viscous complex with the product. If not hydrolyzed efficiently during the workup, this complex can trap the product and appear as an intractable tar.
-
Solution:
-
Vigorous Quenching: Pour the hot reaction mixture slowly into a large volume of vigorously stirred ice water. This rapid temperature drop and dilution facilitates the clean hydrolysis of the PPA and precipitation of the product. Do NOT add water to the hot PPA, as this can cause a dangerous exothermic reaction.
-
Allow Time for Hydrolysis: After the initial quench, allow the aqueous mixture to stir for an extended period (1-2 hours) to ensure all polyphosphates are fully hydrolyzed before proceeding to neutralization and extraction.
-
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different catalyst instead of PPA?
-
A: Yes, alternatives to PPA exist, though they may require more optimization. A mixture of Phosphorus Pentoxide (P₂O₅) and Methanesulfonic Acid (MSA) is a known alternative that is less viscous and can sometimes improve solubility.[5] Microwave-assisted synthesis, often under solvent-free conditions or with a green solvent like ethanol, has also been reported for benzoxazoles and can dramatically reduce reaction times.[9][10] However, for this specific transformation, PPA remains one of the most reliable and scalable methods.[2]
-
-
Q2: How critical is the workup neutralization step?
-
A: It is absolutely critical. The product, this compound, has a basic amino group. In the acidic workup solution, it exists as the protonated ammonium salt, which is water-soluble. You will not be able to extract the product into an organic solvent until you neutralize the solution with a base (e.g., NaOH, NaHCO₃, or K₂CO₃) to a pH > 8. This deprotonates the ammonium salt, rendering the free amine which is soluble in organic solvents like ethyl acetate. Failure to properly neutralize is a common reason for apparent "product loss" during extraction.
-
-
Q3: What is the best way to purify the final product?
-
A: After extraction and concentration, the crude product will likely contain some unreacted butyric acid and baseline impurities. The most effective purification method is column chromatography on silica gel.[11] A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) is typically effective for separating the less polar product from more polar impurities.
-
Section 4: Detailed Experimental Protocol
This protocol is a baseline procedure. Researchers should optimize conditions based on their specific setup and observations.
Materials:
-
2,4-Diaminophenol dihydrochloride (1.0 eq)
-
Butyric Acid (1.2 eq)
-
Polyphosphoric Acid (PPA) (15-20x weight of diaminophenol)
-
Crushed Ice / Deionized Water
-
Sodium Hydroxide (5M solution)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add Polyphosphoric Acid. Begin stirring and heat the PPA to approximately 80-90°C.
-
Reagent Addition: Add butyric acid to the warm PPA and stir for 10 minutes. Then, add the 2,4-diaminophenol dihydrochloride in small portions over 15-20 minutes, monitoring the internal temperature.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 180°C and hold for 2 hours. Monitor the reaction progress using TLC (develop with 4:1 Hexane:EtOAc, visualize with UV and/or iodine).
-
Workup - Quenching: Prepare a large beaker with a substantial amount of crushed ice and water, and place it in an ice bath. While stirring the ice water vigorously, slowly and carefully pour the hot reaction mixture into the beaker. A precipitate should form.
-
Workup - Neutralization: Allow the quenched mixture to stir for 1 hour. Slowly add 5M NaOH solution until the pH of the mixture is ~9.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent in vacuo to obtain this compound as a pure solid.
References
-
So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561. [Link]
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]
-
So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. [Link]
-
Kaplancıklı, Z. A., et al. (2017). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. [Link]
-
Lee, K. J., & Kim, S. H. (2005). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Sungkyunkwan University Repository. [Link]
-
Li, G., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1695–1702. [Link]
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]
- Google Patents. (2019). CN110577500A - Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
-
Duc, D. X., et al. (2022). Optimization data for the synthesis of 2-phenylbenzoxazole. ResearchGate. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Krajcovicova, S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19041–19051. [Link]
-
Wang, Y., et al. (2016). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 21(10), 1383. [Link]
-
Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 21588. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]
-
Ram, K. R., et al. (2025). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]
-
Wang, Y., et al. (2016). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]
-
Various Authors. (n.d.). A method for the synthesis of 2-aminobenzoxazoles. ResearchGate. [Link]
Sources
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- 4. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
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- 6. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | Semantic Scholar [semanticscholar.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Propyl-1,3-benzoxazol-5-amine
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-Propyl-1,3-benzoxazol-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting.
I. Synthetic Strategy and Protocol
The synthesis of this compound is most reliably achieved through a multi-step pathway that begins with a commercially available, substituted aminophenol. This approach allows for the robust construction of the benzoxazole core, followed by the introduction of the sensitive amine functionality, which can be problematic if present from the start.
The recommended synthetic pathway involves three key stages:
-
Acylation: Reaction of 2-amino-4-nitrophenol with a butyric acid derivative to form the N-acyl intermediate.
-
Cyclization: Intramolecular ring closure to form the benzoxazole ring system, yielding 2-propyl-5-nitro-1,3-benzoxazole.
-
Reduction: Conversion of the nitro group to the target 5-amino group.
Caption: Proposed Synthetic Pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)butanamide (Acylation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution. The addition of a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) is recommended to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-amino-4-nitrophenol) is consumed.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Propyl-5-nitro-1,3-benzoxazole (Cyclization)
-
Reaction Setup: Place the crude N-(2-hydroxy-5-nitrophenyl)butanamide from the previous step into a round-bottom flask.
-
Cyclizing Agent: Add a dehydrating/cyclizing agent. Polyphosphoric acid (PPA) is a common choice; heat the mixture to 120-150°C.[2] Alternatively, milder conditions can be explored, such as heating in a high-boiling solvent like xylene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and a Dean-Stark trap to remove water.
-
Reaction: Stir the reaction at the elevated temperature for 3-6 hours.
-
Monitoring: Monitor the formation of the benzoxazole by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product may precipitate. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to give the crude 2-propyl-5-nitro-1,3-benzoxazole.
Step 3: Synthesis of this compound (Reduction)
-
Reaction Setup: Dissolve the crude 2-propyl-5-nitro-1,3-benzoxazole in a solvent such as ethanol or ethyl acetate.
-
Reducing Agent: A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated HCl at room temperature or with gentle heating. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) can be employed.[3]
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 60°C) for 2-8 hours.
-
Monitoring: Monitor the disappearance of the nitro compound by TLC.
-
Work-up (for SnCl₂ method): After completion, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts. Extract the desired amine product with ethyl acetate. The organic layers are then combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The final crude product should be purified by column chromatography on silica gel to obtain pure this compound.
| Parameter | Step 1: Acylation | Step 2: Cyclization | Step 3: Reduction |
| Key Reagents | 2-amino-4-nitrophenol, Butyryl Chloride, Base (TEA) | N-acyl intermediate, PPA or p-TsOH | 2-propyl-5-nitro-1,3-benzoxazole, SnCl₂/HCl or Pd/C, H₂ |
| Solvent | DCM, THF | Xylene (for p-TsOH), neat (for PPA) | Ethanol, Ethyl Acetate |
| Temperature | 0 °C to Room Temp | 120-150 °C | Room Temp to 60 °C |
| Reaction Time | 2-4 hours | 3-6 hours | 2-8 hours |
| Work-up | Aqueous wash | Ice quench, neutralization, extraction | Neutralization, extraction |
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
Issue 1: Low Yield in Acylation Step (Step 1)
-
Potential Cause: Impure 2-amino-4-nitrophenol.
-
Explanation: Impurities in the starting material can interfere with the reaction.[1] 2-amino-4-nitrophenol is also susceptible to air oxidation, which can lead to colored impurities and lower yields.[4]
-
Solution: Ensure the purity of the starting material. If necessary, recrystallize the 2-amino-4-nitrophenol before use. Always run the reaction under an inert atmosphere like nitrogen or argon.[4]
-
-
Potential Cause: Diacylation or O-acylation.
-
Explanation: While N-acylation is generally favored, side reactions can occur.
-
Solution: Ensure slow, dropwise addition of butyryl chloride at 0 °C to control the reaction's exothermicity and improve selectivity. Using slightly more than one equivalent of the acylating agent (e.g., 1.1 eq) is often optimal.[5]
-
Issue 2: Incomplete Cyclization (Step 2)
-
Potential Cause: Insufficient temperature or inefficient water removal.
-
Explanation: The cyclization is a dehydration reaction. If the temperature is too low or the water produced is not effectively removed, the equilibrium may not favor the product.[4]
-
Solution: If using PPA, ensure the temperature reaches at least 120-140 °C. If using p-TsOH in xylene, ensure the solvent is refluxing vigorously into the Dean-Stark trap to sequester water.
-
-
Potential Cause: Degradation of starting material or product.
-
Explanation: The high temperatures and strongly acidic conditions required for cyclization can sometimes lead to decomposition.
-
Solution: Monitor the reaction closely by TLC. If product formation stalls and new, lower Rf spots appear, consider lowering the temperature and extending the reaction time. Alternatively, explore other cyclization reagents that may work under milder conditions.
-
Issue 3: Problems with the Nitro Reduction (Step 3)
-
Potential Cause: Incomplete reaction.
-
Explanation: The reduction may stall if the reducing agent is depleted or the catalyst (if used) becomes inactive.
-
Solution (for SnCl₂): Ensure a sufficient excess of SnCl₂ is used (typically 3-5 equivalents). Gentle heating can help drive the reaction to completion.
-
Solution (for Pd/C): Ensure the catalyst is fresh and active. If the reaction stalls, carefully filter the mixture (under an inert atmosphere if possible) and add a fresh portion of the catalyst.
-
-
Potential Cause: Difficulty in isolating the product during work-up.
-
Explanation: The 5-amino group makes the product basic. During the work-up of the SnCl₂ reaction, incomplete neutralization can leave the product as a salt in the aqueous layer.
-
Solution: Carefully adjust the pH to be strongly basic (pH > 10) to ensure the amine is in its freebase form. Extract with ethyl acetate multiple times to ensure complete recovery from the aqueous layer. The use of brine during the washing steps can help break up emulsions.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: My starting 2-amino-4-nitrophenol is dark and looks impure. Can I still use it? A1: It is highly recommended to purify it first. The purity of starting materials is a critical factor for successful benzoxazole synthesis.[6] You can assess purity by checking its melting point against the literature value and by TLC. Recrystallization from hot water or aqueous ethanol is a common purification method.[7]
Q2: What is the best precursor to introduce the 2-propyl group? Butyryl chloride, butyric anhydride, or butyric acid? A2: Butyryl chloride is generally the most reactive and is used in the protocol above for a rapid acylation at low temperatures. Butyric anhydride is a good, less moisture-sensitive alternative but may require slightly longer reaction times or higher temperatures.[5] Direct condensation with butyric acid is also possible but typically requires high temperatures and a strong acid catalyst (like PPA) for both the acylation and cyclization to occur in one pot, which can sometimes be lower yielding.[2]
Q3: My TLC shows a spot that doesn't move from the baseline even after the reaction should be complete. What is it? A3: A spot at the baseline in a non-polar eluent system often indicates a salt. If this is observed after the acylation or cyclization steps, it could be a salt of your starting material or product. In the final reduction step, it is likely the protonated amine product if the reaction mixture is still acidic. Try spotting a sample of the reaction mixture that has been basified with a drop of TEA on the TLC plate to see if the spot moves.
Q4: I am seeing multiple spots on my TLC plate after the cyclization step. What are the likely side products? A4: Besides the starting material and the desired product, you may be observing the formation of dimers or polymers, especially if the reaction is overheated or run for too long.[4] Incomplete cyclization can also leave the N-acyl intermediate present.[1] Careful control of temperature and reaction time is crucial to minimize these side products.
Q5: How can I confirm the structure of my final product, this compound? A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: You should see characteristic signals for the propyl group (a triplet, a sextet, and another triplet), aromatic protons on the benzoxazole ring, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the propyl and benzoxazole carbons.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak for the expected molecular weight.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies for the primary amine and C=N stretching for the oxazole ring.
References
-
Šlachtová, M., Fejér, K., & Kappe, C. O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18323–18332. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
Li, Y., et al. (2020). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 25(15), 3354. [Link]
-
Šlachtová, M., Fejér, K., & Kappe, C. O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18323–18332. [Link]
-
Šlachtová, M., Fejér, K., & Kappe, C. O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18323–18332. [Link]
-
Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 749-766. [Link]
- Google Patents. (2019). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
-
Wang, C., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(5), 2305. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-(2-nitrophenyl)butyric acid hydrochloride. [Link]
-
ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole. [Link]
-
ResearchGate. (1996). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
"stability issues with 2-Propyl-1,3-benzoxazol-5-amine in solution"
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Propyl-1,3-benzoxazol-5-amine. This document provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution, drawing from established principles of aromatic amine and benzoxazole chemistry.
Introduction
This compound is a molecule of interest in various research applications. Structurally, it possesses a stable benzoxazole core, which is a common motif in many biologically active compounds.[1][2] However, the presence of a primary aromatic amine functional group makes the compound susceptible to degradation, particularly in solution. Understanding and mitigating these stability issues are critical for obtaining reliable and reproducible experimental results. The primary pathway for degradation is the oxidation of the aromatic amine, which can be initiated by atmospheric oxygen and accelerated by light and other factors.[3][4][5] This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound in solution.
Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown).
Q: What is causing the color change in my solution?
A: The observed color change is a strong indicator of chemical degradation, specifically the oxidation of the primary aromatic amine group.[5][6] Aromatic amines are well-known to be sensitive to air and light, leading to the formation of colored oxidation byproducts.[4] The degradation process can proceed through various intermediates, such as nitroso and nitro compounds, which can further react to form highly colored azo and azoxy dimers.[4][7]
Troubleshooting Workflow for Solution Discoloration
Caption: A flowchart for troubleshooting discoloration of this compound solutions.
Step-by-Step Protocol to Prevent Solution Discoloration:
-
Solvent Preparation:
-
Use high-purity, anhydrous solvents.
-
Degas the solvent immediately before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications.
-
-
Handling the Solid Compound:
-
Before opening, allow the container of this compound to warm to room temperature to prevent moisture condensation.
-
Weigh the compound quickly and in a controlled environment, minimizing exposure to ambient air. For sensitive applications, use a glovebox or glove bag.
-
-
Solution Preparation and Storage:
-
Dissolve the compound in the degassed solvent under a gentle stream of inert gas.
-
Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[5]
-
Blanket the headspace of the vial with an inert gas before sealing.
-
Prepare solutions fresh whenever possible. If short-term storage is necessary, store at low temperatures (see FAQ section for details).
-
Issue 2: I am observing low or inconsistent yields in my reactions.
Q: Could the stability of this compound be affecting my reaction yields?
A: Yes, this is a likely cause. If the compound degrades in solution before or during your reaction, the effective concentration of the starting material will be lower than expected, leading to reduced yields.[5] Furthermore, the degradation products could potentially interfere with your reaction or complicate the purification of your desired product.
Step-by-Step Protocol to Improve Reaction Yields:
-
Assess Starting Material Purity: If your stock of this compound is old or has been stored improperly, its purity may be compromised. If you observe significant discoloration of the solid, consider purification by recrystallization under an inert atmosphere before use.
-
Strict Adherence to Inert Atmosphere Techniques:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed moisture and air.
-
Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup.
-
-
Reagent Addition:
-
Prepare a solution of this compound in degassed solvent immediately before it is needed.
-
Add the solution to the reaction mixture via a cannula or a gas-tight syringe.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider that the starting material may be degrading over the course of the reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
A: Proper storage is crucial for maintaining the integrity of the compound.
| Form | Temperature | Atmosphere | Light Conditions |
| Solid | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Dark (Amber Bottle) |
| Solution | -20°C (Frozen) | Inert Gas Headspace | Dark (Amber Vial/Foil) |
Rationale: Low temperatures slow down the rate of chemical degradation. An inert atmosphere prevents oxidation, and protection from light minimizes photo-induced degradation.[5][8]
Q2: Which solvents are recommended for dissolving this compound to maximize stability?
-
Tetrahydrofuran (THF)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
It is advisable to avoid highly acidic or basic media, as some primary aromatic amines can exhibit instability under these conditions.[9] Always use high-purity, anhydrous, and degassed solvents for the best results.
Q3: How does the structure of this compound contribute to its instability?
A: The instability arises from the electronic properties of the aromatic amine group.
Potential Oxidation Pathway of the Aromatic Amine
Caption: A simplified diagram showing the potential oxidation pathway of an aromatic amine.
The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, making the amine group susceptible to oxidation.[10] This process can be initiated by atmospheric oxygen and is often catalyzed by light or trace metal impurities. The resulting oxidized species are often colored and can be reactive, leading to the formation of various byproducts.[3][4][7] In contrast, the benzoxazole ring system is generally stable due to its aromatic character.[1][11]
Q4: Can I use antioxidants to stabilize my solutions?
A: The use of antioxidants is a possible strategy, but it should be approached with caution as the antioxidant or its byproducts could interfere with your downstream applications. If you choose to explore this option, common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or certain radical scavengers. A thorough validation would be required to ensure compatibility with your specific experimental system.
References
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Di Somma, I., et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 25(6), 1443. Available at: [Link]
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Gore, M. V., et al. (2017). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 2(6), 2838-2845. Available at: [Link]
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Hoppe, M., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2132-2143. Available at: [Link]
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Unknown Author. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Available at: [Link]
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Mutsuga, M., et al. (2009). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Food Hygienic Society of Japan, 50(4), 198-202. Available at: [Link]
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Reddit user discussion. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp. Available at: [Link]
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NCERT. (n.d.). Amines. In Chemistry Part II Textbook for Class XII. Available at: [Link]
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Wikipedia. (n.d.). Benzoxazole. Available at: [Link]
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Ghodke, P., et al. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 13(1), 104-112. Available at: [Link]
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Li, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(15), 4935. Available at: [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]
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Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26958-26983. Available at: [Link]
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available at: [Link]
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Kamal, Y., et al. (2022). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Indo American Journal of Pharmaceutical Sciences, 9(8), 125-141. Available at: [Link]
-
Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS: 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE. Available at: [Link]
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Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Available at: [Link]
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Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Available at: [Link]
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Physics Forums. (2023). Aromatic amines having a brown color. Available at: [Link]
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ResearchGate. (2015). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Available at: [Link]
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Hartono, A., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(49), 16766-16780. Available at: [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Available at: [Link]
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Wójtowicz-Krawiec, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express, 11(1), 118. Available at: [Link]
-
Nayak, S. K., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129107. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for 2-Propyl-1,3-benzoxazol-5-amine Experiments
Welcome to the technical support center for 2-Propyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging molecule. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common issues encountered during synthesis, purification, and handling. This compound combines the synthetic challenges of benzoxazole ring formation with the delicate nature of an aromatic amine, requiring careful and informed experimental design.
Section 1: Core Safety & Handling FAQs
Aromatic amines are a class of compounds that demand respect and stringent safety protocols due to their potential toxicity and reactivity.[1][2][3] Proper handling is the first and most critical step in any successful experiment.
Q1: What are the primary safety concerns with this compound?
A1: The primary concerns stem from its identity as an aromatic amine. Most aromatic amines are readily absorbed through the skin, are toxic, and can be potential mutagens or carcinogens.[4] You must assume this compound has similar hazards. Key risks include:
-
Toxicity: Acute toxicity if swallowed, inhaled, or absorbed through the skin.[5]
-
Organ Damage: Potential for long-term damage with repeated exposure.
-
Reactivity: Susceptible to air and light sensitivity, which can lead to degradation into unknown, potentially more hazardous, compounds.[7]
Actionable Advice: Always consult the Safety Data Sheet (SDS) for any specific benzoxazole derivative you are working with.[5][7][8] Handle the compound exclusively in a certified chemical fume hood.
Q2: How should I properly store this compound to ensure its stability and integrity?
A2: The stability of this compound is compromised by exposure to air, light, and moisture. Amines are hygroscopic and can absorb moisture from the air, which can affect reaction stoichiometry and product purity.[9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[7]
-
Temperature: Keep in a cool, dry place, ideally in a refrigerator (2-8 °C) to minimize volatility and decomposition.[5][9]
-
Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.[9]
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents air oxidation of the amine group. |
| Temperature | 2–8 °C | Reduces degradation rate and volatility.[5] |
| Light | Amber vial or foil-wrapped | Prevents photochemical decomposition. |
| Handling | Chemical Fume Hood | Minimizes inhalation exposure.[9] |
| PPE | Nitrile gloves, safety goggles, lab coat | Prevents skin/eye contact.[5][6] |
Section 2: Synthesis Troubleshooting
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent.[10][11] For this compound, this would likely involve a reaction between 2,4-diaminophenol and butyric acid (or an activated derivative like butyryl chloride) followed by cyclization.
Experimental Workflow Overview```dot
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Caption: Decision tree for choosing a purification method.
Q6: How do I select an appropriate solvent system for silica gel column chromatography?
A6: The goal is to find a solvent system where your desired product has an Rf value of ~0.3 on a TLC plate.
-
Start with a Standard Eluent: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point for benzoxazoles. [12][13]2. TLC Screening: Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc) on a TLC plate spotted with your crude material.
-
Optimize for Separation: Choose the ratio that gives the best separation between your product spot and the nearest impurities. The amine group on your molecule will likely increase its polarity compared to a simple 2-propylbenzoxazole, so you may need a higher proportion of ethyl acetate than expected.
Table 2: Typical Purification Solvent Systems
| Purification Method | Solvent/System | Typical Use Case |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | Separating product from less polar starting materials or non-polar side products. [14] |
| Column Chromatography | Dichloromethane/Methanol Gradient | For more polar compounds or when Hex/EtOAc fails to provide separation. |
| Recrystallization | Ethanol/Water | When the product is a solid with good crystallinity. [15][16] |
| Recrystallization | Acetone/Acetonitrile | Has been shown to be effective for purifying some substituted benzoxazoles. [17] |
Protocol: Silica Gel Column Chromatography
-
Prepare the Column: Dry-pack or wet-pack a silica gel column using your chosen starting eluent (e.g., 95:5 Hexanes:EtOAc).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, "dry loading" (adsorbing the compound onto a small amount of silica gel) is highly recommended.
-
Elute: Run the column, starting with the low-polarity eluent. Gradually increase the polarity (e.g., to 90:10, 85:15 Hexanes:EtOAc) to elute your compounds.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Characterization & Stability
Q7: The color of my purified compound changed from off-white to dark brown after a week on the bench. Is it still usable?
A7: This is a classic sign of degradation, likely due to air oxidation of the aromatic amine moiety. Aromatic amines are notoriously unstable and prone to forming highly colored, often polymeric, oxidation products. [2][4]* Purity Check: Re-run a TLC or HPLC to assess the purity. You will likely see new, more polar spots or baseline streaking. An NMR spectrum may show broadening of signals.
-
Usability: For reactions where exact stoichiometry is critical or where trace impurities could affect downstream steps (e.g., biological assays), the compound should be re-purified before use. For less sensitive applications, it might be usable, but the results will be less reliable.
-
Prevention: This highlights the critical importance of proper storage under an inert atmosphere and in the cold. [7][9] Q8: What are the key expected signals in the 1H NMR spectrum for this compound?
A8: A 1H NMR spectrum is a primary tool for structural confirmation. For this specific molecule, you should look for:
-
Propyl Group: A triplet (~0.9-1.1 ppm, 3H) for the -CH3, a sextet (~1.8-2.0 ppm, 2H) for the central -CH2-, and a triplet (~2.8-3.0 ppm, 2H) for the -CH2- attached to the benzoxazole ring.
-
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets/singlets in the aromatic region (~6.5-7.5 ppm), with splitting patterns determined by their positions relative to the amine and the fused oxazole ring.
-
Amine Protons: A broad singlet (~3.5-5.0 ppm, 2H) for the -NH2 group. The chemical shift of this peak can vary significantly with concentration and solvent. It will also disappear upon a D2O shake.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
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- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles.
- SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
- ACS Figshare. (2023).
- ResearchGate. (2023).
- Fisher Scientific. (n.d.).
- ACS Publications. (2023). Toxicity of Primary Aromatic Amines. ACS Chemical Health & Safety.
- SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile.
- Benchchem. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole.
- ChemicalBook. (n.d.). This compound(886361-62-2).
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- ACS Omega. (2019).
- National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Jasperse, J. (n.d.). Reactions of Amines.
- AWS. (n.d.). benzoxazol-2-yl)
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- Huateng Pharma. (n.d.). This compound.
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- Chem-Impex. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine.
- ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- PubChem. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine.
- National Institutes of Health. (n.d.).
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- BLD Pharm. (n.d.). 2-PHENYL-1,3-BENZOXAZOL-5-AMINE.
- J&K Scientific. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine | 41373-37-9.
- Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
- ResearchGate. (2021). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -.
- ResearchGate. (2025). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).)-2H-imidazol-4-yl)amino)*.
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Technical Support Center: Enhancing the Solubility of 2-Propyl-1,3-benzoxazol-5-amine
Welcome to the technical support center for 2-Propyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimentation. Our approach is rooted in fundamental chemical principles and field-proven formulation strategies to empower you to overcome solubility hurdles and advance your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its chemical structure, this compound is anticipated to have low aqueous solubility. The core structure is a benzoxazole, a heterocyclic aromatic compound which is generally insoluble in water but soluble in organic solvents.[1][2] The presence of a propyl group, a nonpolar alkyl chain, further contributes to its hydrophobic character. However, the key to its solubility manipulation lies in the aromatic amine group at the 5-position. Aromatic amines are weakly basic and can be protonated to form more soluble salts.[3][4]
Q2: Why is my stock solution of this compound crashing out upon dilution in aqueous buffer?
A2: This is a common phenomenon for compounds with low aqueous solubility that are initially dissolved in an organic solvent. When the organic stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. The compound, being poorly soluble in the highly aqueous environment, precipitates out of the solution. This is often referred to as "salting out" or precipitation due to a change in solvent composition.
Q3: What are the primary strategies to increase the aqueous solubility of this compound?
A3: The primary strategies for enhancing the aqueous solubility of this compound revolve around three main principles:
-
pH Adjustment (Salt Formation): Leveraging the basicity of the 5-amino group to form a more soluble salt.[5]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[6][7][8]
-
Complexation: Employing encapsulating agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[9][10][11]
Troubleshooting Guides
Guide 1: Solubility Enhancement through pH Adjustment and Salt Formation
Issue: Difficulty in preparing aqueous solutions of this compound for biological assays.
Causality: The free base form of this compound is poorly soluble in neutral aqueous solutions. The unshared pair of electrons on the nitrogen of the amine group can accept a proton, making the amine a base.[12] By reacting this basic group with an acid, a water-soluble ammonium salt is formed.[13][5][14] The water solubility of aromatic amines can be significantly increased at a pH below their pKa.[4]
Experimental Protocol: Preparation of a Hydrochloride Salt Solution
-
Determine the pKa of the Amine: If not known, an estimated pKa for the aromatic amine is crucial. For typical aromatic amines, the pKa of the conjugate acid is in the range of 4-5.[4]
-
Molar Calculation: Accurately weigh this compound. Calculate the molar amount.
-
Acid Stoichiometry: Prepare a stock solution of a suitable acid, such as hydrochloric acid (HCl). A 1:1 molar ratio of the amine to HCl is a good starting point.
-
Dissolution:
-
Suspend the weighed compound in the desired volume of purified water.
-
While stirring, add the calculated volume of the HCl stock solution dropwise.
-
Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.
-
-
pH Measurement and Adjustment:
-
Measure the final pH of the solution. For most biological assays, a final pH adjustment to a physiologically compatible range (e.g., pH 7.2-7.4) may be necessary.
-
Be aware that increasing the pH back towards the pKa will decrease the solubility and may cause precipitation.
-
Data Presentation:
| Parameter | Value | Rationale |
| Target pH | < pKa of conjugate acid | Ensures the amine is in its protonated, more soluble form. |
| Acid of Choice | Hydrochloric Acid | Forms a simple, often highly soluble, chloride salt. |
| Molar Ratio (Amine:Acid) | 1:1 | Stoichiometric for complete salt formation. |
Logical Relationship Diagram:
Caption: pH adjustment workflow for solubility.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
Issue: The required concentration of this compound cannot be achieved even with pH adjustment, or the required pH is not compatible with the experimental system.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity makes the solvent more "like" the hydrophobic solute, thereby increasing its solubility. Common co-solvents in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]
Experimental Protocol: Screening for an Optimal Co-solvent System
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, and PEG 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures at varying concentrations (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination:
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration.
Data Presentation:
| Co-solvent | Concentration (v/v) | Observed Solubility (mg/mL) | Notes |
| Ethanol | 10% | Hypothetical Value | Biocompatible, but can be volatile. |
| 20% | Hypothetical Value | ||
| Propylene Glycol | 10% | Hypothetical Value | Less volatile than ethanol. |
| 20% | Hypothetical Value | ||
| PEG 400 | 10% | Hypothetical Value | Generally well-tolerated. |
| 20% | Hypothetical Value |
Experimental Workflow Diagram:
Caption: Co-solvent screening workflow.
Guide 3: Complexation with Cyclodextrins
Issue: A high concentration of an aqueous stock solution is required, and the use of co-solvents is not permissible due to potential interference with the experimental system.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like this compound, into their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and biocompatibility.[11]
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Processing: Centrifuge the samples to remove undissolved solid. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Concentration Analysis: Determine the concentration of the dissolved compound in each filtered sample by a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type phase solubility diagram) indicates the formation of a 1:1 complex. The slope of this line can be used to determine the stability constant of the complex.
Data Presentation:
| HP-β-CD Conc. (% w/v) | Solubility of Compound (mM) |
| 0 | Hypothetical Value |
| 2 | Hypothetical Value |
| 4 | Hypothetical Value |
| 6 | Hypothetical Value |
| 8 | Hypothetical Value |
| 10 | Hypothetical Value |
Logical Relationship Diagram:
Caption: Cyclodextrin complexation mechanism.
References
-
PubChem. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved from [Link]
-
Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]
-
MDPI. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
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Principles of Drug Action 1. (2005). Amines. Retrieved from [Link]
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Preprints.org. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Roquette. (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazole. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
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"preventing degradation of 2-Propyl-1,3-benzoxazol-5-amine during storage"
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Propyl-1,3-benzoxazol-5-amine. Here, we address common questions and concerns regarding its storage and stability, providing in-depth technical insights and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound has changed color from a light powder to a darker shade. What could be the cause?
A1: A change in color is a common indicator of chemical degradation. For aromatic amines like this compound, discoloration is often a sign of oxidation. The amine functional group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of highly colored polymeric impurities. A safety data sheet for the related compound, 5-Amino-2-methyl-1,3-benzoxazole, indicates that it is air-sensitive, which strongly suggests that this compound is also prone to degradation upon exposure to air.[1]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer the most likely degradation pathways based on the chemistry of aromatic amines and the benzoxazole core. The primary routes of degradation are:
-
Oxidation: The amine group is the most susceptible to oxidation, leading to the formation of nitroso, nitro, and ultimately polymeric, colored byproducts. This is a common degradation pathway for aromatic amines.
-
Hydrolysis: The benzoxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the oxazole ring to form an N-(2-hydroxyphenyl)amide derivative.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate and accelerate oxidative degradation pathways.
Q3: What are the ideal storage conditions to prevent degradation?
A3: To minimize degradation, this compound should be stored with the following precautions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: As the compound is likely air-sensitive, storage under an inert atmosphere such as argon or nitrogen is crucial to prevent oxidation.[1]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Container: Use a tightly sealed container to prevent moisture and air ingress. Materials like amber glass or high-density polyethylene (HDPE) are generally suitable.
Troubleshooting Guide
Issue 1: Inconsistent results in assays using stored this compound.
This could be a direct consequence of compound degradation, leading to a lower concentration of the active molecule and the presence of interfering impurities.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Assay Results.
Step-by-Step Protocol for Purity Assessment:
-
Sample Preparation:
-
Accurately weigh a small amount of the stored this compound and a reference standard (if available).
-
Dissolve each in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a known concentration.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm or the compound's lambda max is a reasonable starting point).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the reference standard.
-
Look for the appearance of new peaks or a decrease in the area of the main peak in the stored sample, which would indicate the presence of degradation products.
-
Issue 2: Solubility issues with an older batch of the compound.
Degradation products, particularly polymers formed through oxidation, are often less soluble than the parent compound.
Recommended Actions:
-
Confirm Identity: Use an analytical technique like LC-MS to confirm the mass of the main component and identify any potential degradation products.
-
Solubility Test: Attempt to dissolve a small, known amount of the compound in various solvents to assess its solubility profile. Compare this with the expected solubility of the pure compound.
-
Purification: If the material is valuable and degradation is minor, purification by column chromatography or recrystallization may be an option. However, for routine laboratory use, it is often more reliable to use a fresh batch of the compound.
Data on Storage Conditions and Stability
While specific quantitative stability data for this compound is scarce, the following table provides general guidance for aromatic amines and benzoxazole derivatives based on established chemical principles.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic amine.[1] |
| Light | Amber vial or light-proof container | Protects against photodegradation, which can initiate and accelerate oxidative processes. |
| Moisture | Tightly sealed container with desiccant | Aromatic amines can be hygroscopic, and moisture can facilitate hydrolytic degradation of the benzoxazole ring. |
| pH (in solution) | Neutral (pH ~7) | Avoids acid or base-catalyzed hydrolysis of the benzoxazole ring. |
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound.
Potential Degradation Pathways for this compound.
References
- Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole. (2010). Provides handling and storage information for a structurally similar compound.
Sources
Technical Support Center: Refining Protocols for 2-Propyl-1,3-benzoxazol-5-amine Functionalization
Welcome to the technical support center dedicated to the functionalization of 2-Propyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you refine your experimental protocols, enhance yields, and ensure the integrity of your results.
Introduction
This compound is a valuable heterocyclic compound, with its derivatives showing a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The primary amine at the C5 position offers a reactive handle for a variety of chemical transformations. However, the interplay between the nucleophilic amine and the benzoxazole core presents unique challenges in achieving selective and efficient functionalization. This guide addresses common issues encountered during N-functionalization (acylation, alkylation) and C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: The molecule has two primary sites for functionalization. The most reactive site is the primary amino group (-NH₂) at the C5 position due to its high nucleophilicity. The second site is the benzoxazole ring system itself, which can undergo electrophilic substitution or C-H functionalization, although this is often more challenging and may require directing groups or specific catalytic systems.[3][4] The reactivity of the amino group often necessitates a protection strategy if functionalization of the aromatic ring is desired.
Q2: My starting material, this compound, is discolored. Can I still use it?
A: Discoloration, typically a shift to a brown or dark hue, often indicates oxidation of the aniline moiety, a common issue with aromatic amines.[5] Using oxidized starting material can lead to lower yields and the formation of tar-like substances.[5]
-
Recommendation: It is highly advisable to purify the starting material before use. This can often be achieved by recrystallization or column chromatography. For sensitive reactions, ensure the aniline is pure and colorless.[5]
Q3: How do I choose between direct N-alkylation and reductive amination for introducing an alkyl group?
A: The choice depends on the desired level of control and the nature of the alkylating agent.
-
Direct N-Alkylation: Using alkyl halides is straightforward but prone to over-alkylation, yielding di- and tri-alkylated products, because the mono-alkylated product is often more nucleophilic than the starting amine.[6] This method is suitable when an excess of the amine can be used to favor mono-alkylation or when the dialkylated product is desired.
-
Reductive Amination: This two-step, one-pot method involves forming an imine with an aldehyde or ketone, followed by in-situ reduction (e.g., with sodium borohydride). It offers superior control for achieving mono-alkylation and is generally a milder, more selective method.[6]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions
Your N-functionalization reaction is sluggish or results in a low yield of the desired product.
Potential Causes & Solutions
-
Poor Nucleophilicity: While the amine is generally reactive, electron-withdrawing groups elsewhere on the molecule could reduce its nucleophilicity.
-
Solution: Ensure a sufficiently strong base is used to deprotonate the amine if necessary. For acylations, activating the carboxylic acid (e.g., converting to an acyl chloride or using coupling agents like HATU or EDC) is crucial.
-
-
Inappropriate Reaction Conditions: The temperature may be too low, or the solvent may not be optimal.
-
Steric Hindrance: A bulky acylating or alkylating agent may react slowly.
-
Solution: Increase the reaction temperature and time. Consider using a less sterically hindered reagent if the synthetic plan allows.
-
Issue 2: Reaction Mixture Turns Dark Brown/Black
Upon adding reagents, particularly in cross-coupling reactions or under acidic conditions, the solution darkens significantly, often leading to a complex mixture or tar.
Potential Causes & Solutions
-
Oxidation of the Aniline Moiety: The primary amine is susceptible to oxidation, which can be catalyzed by air or certain metal salts (e.g., Cu(II), Fe(III)).[7] This is a very common cause of discoloration in aniline reactions.[5]
-
Solution 1: Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. Use solvents that have been deoxygenated by sparging with an inert gas for 15-20 minutes.[7]
-
Solution 2: Protect the Amine: The most robust solution is to protect the amino group, typically as an acetamide. The acetyl group moderates the ring's reactivity, prevents oxidation, and can be easily removed later by hydrolysis.[5]
-
Solution 3: Control pH: The rate of aniline oxidation is highly pH-dependent.[7] Avoid strongly acidic conditions where possible, or buffer the reaction mixture.
-
Issue 3: Poor Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
You are attempting to couple an aryl halide with the amine of this compound, but the reaction fails or gives low yields.
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Potential Causes & Solutions
-
Catalyst Poisoning: The unprotected aniline or other functional groups can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.
-
Solution: Again, protecting the amine group with an acetyl or Boc group can mitigate this issue.
-
-
Incorrect Ligand or Base Selection: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, which are substrate-specific.[8]
-
Solution: Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often effective.[9] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[9][10] It is often necessary to screen a panel of ligands and bases to find the optimal combination.
-
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base facilitates the deprotonation of the amine to form the active nucleophile.[8] |
| Solvent | Toluene, Dioxane | Aprotic solvents are generally preferred.[10] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 1: Recommended starting conditions for Buchwald-Hartwig amination screening.
Issue 4: Difficulty in Product Purification
The final product is difficult to isolate from the crude reaction mixture.
Potential Causes & Solutions
-
Formation of Side Products: As discussed, oxidation, over-alkylation, or side reactions from the catalyst can lead to a complex mixture.
-
Solution: Address the root cause by optimizing the reaction as described above. A cleaner reaction is always easier to purify.
-
-
Similar Polarity of Product and Impurities: The desired product may co-elute with starting materials or byproducts during column chromatography.
-
Solution 1: Recrystallization: This is a powerful technique for purifying solid products. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate with an anti-solvent, can be very effective.[11][12]
-
Solution 2: Acid/Base Wash: During workup, perform an acidic wash (e.g., dilute HCl) to remove any unreacted basic starting material (the aniline). The protonated amine will move to the aqueous layer.[5] Conversely, a basic wash can remove acidic impurities.
-
Solution 3: Charcoal Treatment: If the product is a dark oil or solid due to colored impurities, dissolving the crude product in a suitable solvent (like ethyl acetate) and treating it with activated charcoal can effectively adsorb these impurities before filtration and concentration.[5][12]
-
Detailed Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the protection of the amine as an acetamide, a common step to prevent oxidation and control reactivity.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.[7]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise with constant stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting aniline is completely consumed.
-
Workup: Quench the reaction by slowly pouring the mixture into cold water with vigorous stirring. This will precipitate the N-acetylated product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid. The resulting N-(2-propyl-1,3-benzoxazol-5-yl)acetamide can be further purified by recrystallization from an ethanol/water mixture.[5]
Protocol 2: Buchwald-Hartwig Amination with a Protected Benzoxazole
This protocol outlines a general procedure for C-N coupling using an N-protected benzoxazole halide.
-
Setup: To an oven-dried Schlenk flask, add the N-protected benzoxazole halide (e.g., N-(6-bromo-2-propyl-1,3-benzoxazol-5-yl)acetamide) (1.0 eq), the amine coupling partner (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the coupled product. The protecting group can then be removed in a subsequent step (e.g., acid or base hydrolysis for an acetamide).
References
- Benchchem. Technical Support Center: Benzoxazole Functionalization.
- Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles.
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- University of Liverpool IT Services. Amination of Benzoxazoles by Visible-Light Photoredox Catalysis.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Benchchem. Troubleshooting side reactions in the N-alkylation of aniline.
- National Institutes of Health. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Benchchem. preventing oxidation of the aniline group during complexation.
- Benchchem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- AWS. benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and.
- ResearchGate. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Researcher's Guide to Deconvoluting the Biological Target of 2-Propyl-1,3-benzoxazol-5-amine
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both exciting and fraught with challenges. A critical juncture in this journey is the definitive identification and subsequent validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of 2-Propyl-1,3-benzoxazol-5-amine, a novel benzoxazole derivative.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, the specific molecular target of this compound remains to be elucidated. This guide, therefore, presents a logical, multi-pronged strategy to first identify putative targets and then rigorously validate the most promising candidates. We will explore and compare various experimental approaches, emphasizing the causality behind each methodological choice to ensure a robust and self-validating workflow.
Part 1: The Crucial First Step - Identifying Putative Biological Targets
Without a known target, our initial efforts must be directed towards generating a list of potential molecular interactors for this compound. A multi-faceted approach, combining computational and experimental methods, is most likely to yield high-confidence candidates.
In Silico and Computational Approaches: Charting the Theoretical Landscape
Computational methods offer a rapid and cost-effective means to prioritize potential targets based on the chemical structure of this compound.[3]
-
Similarity-Based Searching: This involves screening databases of known bioactive compounds to identify molecules with structural similarity to our compound of interest. The underlying principle is that structurally similar molecules often share biological targets.
-
Target Prediction Software: Various online tools and software packages can predict potential targets by comparing the compound's structure against vast libraries of protein structures and their known ligands.
While these in silico methods are powerful for hypothesis generation, they are predictive in nature and require experimental validation.
Experimental Target Identification: From Theory to the Bench
Experimental approaches provide direct evidence of a physical interaction between this compound and its cellular target(s).
-
Affinity-Based Methods: These techniques rely on the specific binding of the compound to its target. A common strategy involves immobilizing a derivative of this compound onto a solid support (e.g., beads) and then incubating it with a cell lysate. Proteins that bind to the compound can be isolated, identified by mass spectrometry, and further investigated.
-
Proteomic Profiling: This method examines changes in the cellular proteome in response to treatment with the compound.[4] Techniques like 2D-gel electrophoresis or quantitative mass spectrometry can identify proteins whose expression levels or post-translational modifications are altered, suggesting they are part of the affected pathway.
The following diagram illustrates a generalized workflow for target identification:
Caption: A workflow for identifying putative biological targets.
Part 2: The Gold Standard - Rigorous Target Validation
Once a list of putative targets is generated, the next critical phase is target validation. This process aims to unequivocally demonstrate that the identified target is indeed responsible for the observed biological effects of this compound.[4][5] A combination of genetic and pharmacological approaches provides the most compelling evidence.[6]
Genetic Validation: Modulating the Target at its Source
Genetic methods directly manipulate the expression of the putative target gene to determine its role in the compound's activity.[6]
-
Gene Knockdown/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target protein.[5][7] If the biological effect of this compound is diminished or abolished in these cells, it strongly suggests that the silenced gene is the target.
-
Gene Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.
Pharmacological Validation: Using Chemical Tools for Confirmation
Pharmacological validation involves using other chemical entities to modulate the target and observing if the resulting phenotype mimics the effects of this compound.
-
Tool Compounds: These are well-characterized, potent, and selective modulators of the putative target.[8][9] If a known inhibitor or activator of the target protein produces a similar biological effect as our compound, it strengthens the target hypothesis.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of a compound to its target in a cellular context.[4] The principle is that a protein's thermal stability increases upon ligand binding.
The following diagram illustrates the logic of a target validation cascade:
Caption: A decision-making workflow for target validation.
Part 3: Comparative Analysis of Methodologies and Experimental Protocols
The choice of specific experimental techniques will depend on the nature of the putative target and the available resources. Below is a comparison of key validation approaches, followed by example protocols.
Comparison of Target Validation Techniques
| Technique | Principle | Advantages | Limitations |
| RNAi/CRISPR | Genetic silencing of the target gene. | High specificity; directly links gene to function. | Potential for off-target effects; compensation by other pathways. |
| Tool Compounds | Pharmacological modulation of the target. | Mimics therapeutic intervention; can be used in vivo. | Availability of selective tool compounds can be limited. |
| CETSA | Measures target engagement in cells. | Direct evidence of binding; can be used for screening. | Requires specific antibodies; not all proteins are amenable. |
| Overexpression | Increased expression of the target gene. | Can reveal gain-of-function phenotypes. | May not be physiologically relevant; can lead to artifacts. |
Detailed Experimental Protocols
Protocol 1: Target Knockdown using siRNA
-
Cell Culture: Plate the chosen cell line in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the siRNA targeting the putative gene and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations.
-
Phenotypic Assay: Perform the relevant biological assay to assess the effect of the compound.
-
Validation of Knockdown: Harvest a parallel set of cells to confirm target gene knockdown by qRT-PCR or Western blotting.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to near confluency and treat with either vehicle or this compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatants containing the soluble proteins and analyze them by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.
Conclusion
The validation of a biological target for a novel compound like this compound is a rigorous, multi-step process that forms the foundation for any subsequent drug development program. By employing a logical and iterative strategy of target identification followed by robust validation using a combination of genetic and pharmacological methods, researchers can build a compelling case for the compound's mechanism of action. The experimental choices outlined in this guide are designed to be self-validating, providing a high degree of confidence in the eventual identification of the true biological target. This, in turn, will pave the way for more focused lead optimization and preclinical development.
References
-
Chatelain, E., & Ioset, J. R. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases. PMC. Retrieved from [Link]
-
Handb Exp Pharmacol. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Retrieved from [Link]
-
Drug Discov Today. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]
-
Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Springer. (n.d.). In Vivo Target Validation Using Biological Molecules in Drug Development. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
-
Labtoo. (n.d.). target validation & efficacy - In vivo models. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro target validation process. Retrieved from [Link]
-
WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]
-
BioCurate. (n.d.). Target validation – BioCurate’s perspective. Retrieved from [Link]
-
NIH. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved from [Link]
-
NIH. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Center for Biotechnology Information. Retrieved from [Link]
-
AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Retrieved from [Link]
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A Comparative Efficacy Analysis: 2-Propyl-1,3-benzoxazol-5-amine Versus Other Benzoxazole Derivatives in Drug Discovery
This guide provides a detailed comparative analysis of the therapeutic potential of 2-Propyl-1,3-benzoxazol-5-amine and other key benzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative efficacy within this versatile class of heterocyclic compounds.
Introduction: The Benzoxazole Scaffold as a Privileged Structure
Benzoxazoles are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring with an oxazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The structural rigidity, lipophilicity, and unique electronic properties of the benzoxazole nucleus allow it to interact with various biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6]
The therapeutic efficacy of a benzoxazole derivative is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide focuses on this compound, a derivative characterized by a short alkyl chain at the 2-position and an amino group at the 5-position. We will compare its inferred potential against other well-documented benzoxazole analogs to elucidate key structure-activity relationships (SAR) that govern efficacy.
Profile: this compound
While direct, extensive biological studies on this compound are not widely published, we can infer its potential efficacy by examining related structures.
-
The 2-Alkyl Substitution: The propyl group at the 2-position provides a degree of lipophilicity which can be crucial for membrane permeability.
-
The 5-Amino Substitution: The amine group at the 5-position is a key functional group. It can act as a hydrogen bond donor, potentially anchoring the molecule within the active site of a target protein. Furthermore, this amine group serves as a versatile synthetic handle for further molecular modifications to enhance potency or selectivity.[6]
Based on these features, this compound is a promising candidate for investigation, particularly in anticancer and antimicrobial applications where such substitutions have shown relevance.
Comparative Efficacy Analysis: Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[7][8]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of many benzoxazoles is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8] By blocking the ATP-binding site of VEGFR-2, benzoxazole inhibitors can halt downstream signaling, leading to reduced cell proliferation and induction of apoptosis (programmed cell death).
Below is a conceptual diagram illustrating this inhibitory pathway.
Caption: VEGFR-2 signaling pathway and its inhibition by a benzoxazole derivative.
Comparative Cytotoxicity Data
The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.
The following table compares the IC50 values of various benzoxazole derivatives against common cancer cell lines. While data for this compound is unavailable, we include potent examples from the literature to provide a benchmark for efficacy.
| Compound Class / Specific Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Benzoxazole-1,3,4-Oxadiazole Conjugate (10b) | MCF-7 (Breast) | 0.10 | 2-position linked to oxadiazole, with a 3,4,5-trimethoxyphenyl group. | [2][10] |
| Benzoxazole-1,3,4-Oxadiazole Conjugate (10b) | A549 (Lung) | 0.13 | 2-position linked to oxadiazole, with a 3,4,5-trimethoxyphenyl group. | [2][10] |
| Piperidinyl-based Benzoxazole (11b) | MCF-7 (Breast) | Comparable to Sorafenib | Dual VEGFR-2/c-Met inhibitor with a p-fluorophenyl moiety. | [9] |
| Benzoxazole-Benzamide Conjugate (12l) | HepG2 (Liver) | 10.50 | 5-methylbenzoxazole linked to a 3-chlorophenyl moiety. Potent VEGFR-2 inhibitor (IC50 = 97.38 nM). | [8][11] |
| Benzoxazole-Benzamide Conjugate (12l) | MCF-7 (Breast) | 15.21 | 5-methylbenzoxazole linked to a 3-chlorophenyl moiety. Potent VEGFR-2 inhibitor (IC50 = 97.38 nM). | [8][11] |
| 2-Mercaptobenzoxazole Derivatives | HepG2 (Liver) & MCF-7 (Breast) | ~5.5-5.6 µg/mL | Contains a thiol group at the 2-position. | [1] |
Expert Interpretation: The data clearly indicates that complex substitutions at the 2-position, such as linking to other heterocyclic rings (e.g., oxadiazoles) or specific pharmacophores (e.g., piperidinyl-based structures), can lead to highly potent anticancer activity with IC50 values in the low micromolar and even nanomolar range.[2][9][10] The efficacy of a simpler derivative like this compound would likely be more modest, but it could serve as an excellent starting scaffold for the synthesis of more complex, potent analogs.
Comparative Efficacy Analysis: Antimicrobial Activity
Benzoxazoles are also recognized for their broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi.[3][12][13]
Mechanism of Action: Enzyme Inhibition
One of the proposed mechanisms for the antibacterial action of benzoxazoles is the inhibition of essential bacterial enzymes like DNA gyrase.[14] This enzyme is a topoisomerase II that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its inhibition leads to the cessation of bacterial growth and eventual cell death.
Comparative Antimicrobial Data
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
The table below presents MIC values for various benzoxazole derivatives against representative bacterial and fungal strains.
| Compound Class / Derivative | Microorganism | MIC (µg/mL) | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | | 2-Aryl & N-phenyl-1,3-benzoxazol-2-amine derivatives | E. coli (Gram-negative) | Potent Activity | Screened at a fixed concentration of 25 µg/mL. |[12] | | 2-Aryl & N-phenyl-1,3-benzoxazol-2-amine derivatives | S. aureus (Gram-positive) | Potent Activity | Screened at a fixed concentration of 25 µg/mL. |[12] | | 2-benzyl-5-piperazinyl-acetamido-benzoxazoles | E. faecalis (drug-resistant isolate) | 32 | A complex side chain at the 5-position containing a piperazine ring. |[15] | | 2-benzyl-5-piperazinyl-acetamido-benzoxazoles | P. aeruginosa (drug-resistant isolate) | 64 | A complex side chain at the 5-position containing a piperazine ring. |[15] | | 2-benzoxazolinone derivatives | E. coli & B. subtilis | Wide Activity | Derivatives linked to hydrazones and azoles. |[16] |
Expert Interpretation: The literature suggests that substitutions at both the 2- and 5-positions are critical for antimicrobial activity.[12][15] The presence of aryl groups at the 2-position and complex amide or piperazine-containing side chains at the 5-position appear to confer broad-spectrum activity.[12][15] This suggests that this compound is a structurally relevant scaffold. The 5-amino group could be readily acylated to install side chains similar to those in highly active compounds, providing a clear path for optimization.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below is a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzoxazole compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion and Future Directions
The benzoxazole scaffold is a cornerstone of modern medicinal chemistry, yielding derivatives with potent anticancer and antimicrobial activities. While direct experimental data for this compound is limited, a comparative analysis of the existing literature provides valuable insights:
-
For Anticancer Efficacy: High potency is associated with complex substitutions at the 2-position that often target specific enzymes like VEGFR-2. Simple 2-alkyl benzoxazoles may serve as foundational structures for more elaborate designs.
-
For Antimicrobial Efficacy: Both the 2- and 5-positions are crucial for activity. The 5-amino group on the target compound is a key feature, providing a strategic point for modification to introduce pharmacophores known to enhance antimicrobial action.
Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives. Specifically, acylating the 5-amino group with various moieties and comparing their efficacy against benchmarks like the oxadiazole-conjugates for anticancer activity and piperazine-conjugates for antimicrobial activity would be a logical and promising next step.
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A Comparative Guide to Antimicrobial Benzoxazole Derivatives Versus Conventional Agents
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, the scientific community has turned its attention to heterocyclic compounds with promising biological activities. Among these, benzoxazole derivatives have emerged as a compelling class of molecules with a broad spectrum of antimicrobial efficacy. This guide provides an in-depth, objective comparison of the performance of antimicrobial benzoxazole derivatives against established antimicrobial agents, supported by a synthesis of literature-derived experimental data and detailed investigative protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising area of research.
Introduction: The Rise of Benzoxazoles in Antimicrobial Research
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural resemblance to biological purines allows for potential interactions with biomacromolecules, making them an attractive scaffold for the design of novel therapeutic agents.[3] The growing body of research on 2,5-disubstituted benzoxazole derivatives highlights the tunability of their antimicrobial activity, with modifications at these positions significantly influencing their spectrum and potency.[4]
This guide will delve into a comparative analysis of benzoxazole derivatives against a panel of widely used antimicrobial drugs:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.[5][6]
-
Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[1][7]
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[8][9]
-
Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial effectiveness of any compound is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | Benzoxazole Derivatives (Range) | Ciprofloxacin | Ampicillin | Vancomycin | Fluconazole |
| Staphylococcus aureus (Gram-positive) | 3.12 - 256 | 0.6 - 1 | 0.03 - 0.06 | 0.25 - 4.0 | N/A |
| Bacillus subtilis (Gram-positive) | 3.12 - 100 | N/A | N/A | N/A | N/A |
| Escherichia coli (Gram-negative) | 6.25 - 512 | 4 | 4 | N/A | N/A |
| Pseudomonas aeruginosa (Gram-negative) | 6.25 - 250 | >1 (resistance common) | N/A | N/A | N/A |
| Candida albicans (Fungus) | 3.12 - >64 | N/A | N/A | N/A | 0.25 - >64 |
Note: The MIC values for benzoxazole derivatives are presented as a range, reflecting the variability observed across different structural analogs reported in the literature. Data for comparator agents are compiled from various sources.[5][7][8][10][11] N/A indicates that the agent is not typically active against that class of microorganism.
Unraveling the Mechanisms of Action: A Comparative Perspective
Understanding the molecular targets of an antimicrobial agent is paramount for rational drug design and overcoming resistance.
Benzoxazole Derivatives: A Multi-pronged Attack?
The precise mechanism of action for all benzoxazole derivatives is still an active area of investigation, with evidence suggesting multiple potential targets:
-
DNA Gyrase Inhibition: Similar to fluoroquinolones, some benzoxazole derivatives are proposed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[2][9] This inhibition leads to the cessation of bacterial cell division.
-
Disruption of Membrane Integrity: Certain benzoxazole compounds may exert their antifungal effects by disrupting the fungal plasma membrane, leading to leakage of cellular contents and cell death.[12]
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purine bases, it is hypothesized that some benzoxazoles may interfere with nucleic acid synthesis.[13]
Diagram 1: Proposed Antibacterial Mechanism of Action for select Benzoxazole Derivatives
Caption: Proposed DNA gyrase inhibition by certain benzoxazole derivatives.
Comparator Agents: Well-Defined Molecular Targets
In contrast to the emerging understanding of benzoxazoles, the mechanisms of action for the comparator agents are well-established:
-
Ciprofloxacin: Binds to and inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing the relaxation of supercoiled DNA and separation of daughter chromosomes, respectively.[5][6] This leads to the inhibition of DNA replication and transcription.
-
Ampicillin: As a beta-lactam antibiotic, ampicillin acylates the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains in the bacterial cell wall.[7][14] This weakens the cell wall, leading to lysis.
-
Vancomycin: Forms hydrogen bonds with the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes, thus inhibiting cell wall synthesis.[2][8]
-
Fluconazole: Inhibits the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function.
Experimental Protocols for Comparative Antimicrobial Evaluation
To ensure a rigorous and standardized comparison of novel benzoxazole derivatives against established antimicrobial agents, the following experimental workflows are recommended, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][15]
Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A standardized workflow for evaluating antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Rationale: This method provides a quantitative measure of a compound's potency and is considered a gold standard for susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the benzoxazole derivative and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls. Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: While MIC indicates growth inhibition, MBC/MFC determines the concentration required to kill the microorganism. This is crucial for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Step-by-Step Protocol:
-
Subculturing from MIC Plates: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible in the control culture.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetic Assay
Rationale: This dynamic assay provides insights into the rate at which an antimicrobial agent kills a microbial population over time, offering a more detailed picture of its antimicrobial activity than static MIC/MBC assays.
Step-by-Step Protocol:
-
Preparation of Cultures: Prepare a logarithmic phase culture of the test microorganism in a suitable broth.
-
Addition of Antimicrobial Agents: Add the benzoxazole derivative and comparator agents at various concentrations (e.g., 1x, 2x, 4x MIC) to separate culture flasks. Include a growth control flask without any antimicrobial agent.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable CFUs/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Structure-Activity Relationship (SAR) and Future Directions
The antimicrobial activity of benzoxazole derivatives is intricately linked to their chemical structure. Studies have indicated that the nature and position of substituents on the benzoxazole ring system significantly influence their biological activity.[4][5][15] For instance, the presence of electron-withdrawing groups at certain positions has been shown to enhance antimicrobial potency.[16]
The exploration of SAR provides a rational basis for the design and synthesis of novel benzoxazole analogs with improved efficacy, a broader spectrum of activity, and reduced toxicity. Future research should focus on:
-
Elucidating precise mechanisms of action: Utilizing techniques such as molecular docking, transcriptomics, and proteomics to identify specific molecular targets.
-
Optimizing pharmacokinetic and pharmacodynamic properties: Modifying the benzoxazole scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Evaluating in vivo efficacy and toxicity: Progressing promising lead compounds to preclinical animal models to assess their therapeutic potential and safety.
Conclusion
Benzoxazole derivatives represent a promising frontier in the development of novel antimicrobial agents. Their broad-spectrum activity and potential for diverse mechanisms of action position them as valuable candidates in the fight against antimicrobial resistance. While established agents like ciprofloxacin, ampicillin, vancomycin, and fluconazole remain cornerstones of therapy, the continued exploration of new chemical entities such as benzoxazoles is imperative. Through rigorous and standardized comparative evaluation, as outlined in this guide, the scientific community can effectively identify and advance the most promising benzoxazole derivatives towards clinical application.
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Comparative Cross-Reactivity Analysis of 2-Propyl-1,3-benzoxazol-5-amine: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 2-Propyl-1,3-benzoxazol-5-amine. In the landscape of preclinical drug development, a thorough understanding of a compound's selectivity is paramount to mitigating potential off-target effects and ensuring a favorable safety profile. This document outlines a multi-tiered analytical approach, integrating computational modeling, in vitro binding assays, and cell-based functional screens to build a robust cross-reactivity dossier.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound is a heterocyclic amine belonging to the benzoxazole class of compounds. While its primary mechanism of action and therapeutic target are under active investigation, its structural motifs are present in various biologically active molecules, necessitating a proactive assessment of its potential interactions with a wide range of biological targets.
Cross-reactivity, the unintended binding of a drug molecule to proteins other than its primary therapeutic target, is a significant contributor to adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. Therefore, a systematic evaluation of off-target binding is not merely a regulatory requirement but a critical step in de-risking a development program.
A Phased Approach to Cross-Reactivity Assessment
A logical and resource-efficient strategy for evaluating cross-reactivity begins with broad, predictive methods and progresses to more specific and biologically relevant assays. This phased approach allows for early identification of potential liabilities and informs the design of subsequent, more intensive studies.
Figure 1: A phased workflow for cross-reactivity assessment.
Phase 1: In Silico Predictive Analysis
Computational methods provide a rapid and cost-effective first pass to identify potential off-target interactions. By comparing the structure of this compound against databases of known ligands and their biological targets, we can generate a preliminary list of potential off-targets.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Structural Similarity Searching: Utilize platforms such as the ChEMBL or PubChem databases to identify publicly disclosed compounds with high structural similarity and retrieve their known biological activities.
-
Pharmacophore Screening: Employ pharmacophore models derived from known inhibitor binding modes for various target classes (e.g., kinases, GPCRs, ion channels) to screen for potential interactions with this compound.
-
Molecular Docking: Perform molecular docking simulations of this compound against the crystal structures of high-priority potential off-targets identified in the previous steps to predict binding affinity and pose.
-
Data Analysis: Consolidate the results and prioritize a list of potential off-targets for subsequent in vitro validation.
Phase 2: In Vitro Binding Assays
Following the in silico predictions, the next critical step is to confirm these potential interactions and quantify the binding affinity using in vitro biochemical assays. A broad panel screen is the industry-standard approach for this phase.
Experimental Protocol: Broad Panel Radioligand Binding Assay
-
Panel Selection: Choose a commercially available broad target panel (e.g., Eurofins SafetyScreen44 or similar) that includes a diverse range of receptors, enzymes, transporters, and ion channels relevant to drug safety.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in competitive binding assays against a library of radiolabeled ligands for the respective targets.
-
Detection: Measure the displacement of the radioligand by the test compound using scintillation counting or other appropriate detection methods.
-
Hit Identification: Identify "hits" as any target where the compound inhibits more than a predefined threshold of radioligand binding (typically >50%).
-
Dose-Response Confirmation: For all identified hits, perform follow-up dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
Data Presentation: Comparative Binding Affinity
The table below presents a hypothetical comparison of the binding affinity of this compound and a structural analog, Compound X, against a primary target and a selection of off-targets identified from a broad panel screen.
| Target | This compound (Ki, nM) | Compound X (Ki, nM) | Therapeutic Window (Primary Target vs. Off-Target) |
| Primary Target A | 15 | 25 | - |
| hERG (Ion Channel) | >10,000 | 850 | >667x |
| 5-HT2B (GPCR) | 850 | 1,200 | 57x |
| COX-2 (Enzyme) | 2,500 | >10,000 | 167x |
| Dopamine Transporter | >10,000 | 5,000 | >667x |
A therapeutic window of >100-fold is generally considered desirable to minimize the risk of off-target effects.
Phase 3: Cell-Based Functional Assays
Demonstrating that a compound binds to an off-target is only part of the story. The crucial next step is to determine the functional consequence of this binding—does it elicit a biological response (agonism or antagonism)?
Figure 2: Decision tree for cell-based functional assays.
Experimental Protocol: GPCR Functional Assay (e.g., for 5-HT2B)
-
Cell Culture: Culture a recombinant cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).
-
Agonist Assay:
-
Plate the cells in a microplate.
-
Add increasing concentrations of this compound.
-
Measure the downstream signaling response (e.g., intracellular calcium mobilization using a fluorescent dye like Fura-2 AM).
-
Calculate the half-maximal effective concentration (EC50) if an agonist response is observed.
-
-
Antagonist Assay:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known 5-HT2B agonist at its EC80 concentration.
-
Measure the inhibition of the agonist-induced signal.
-
Calculate the half-maximal inhibitory concentration (IC50) if an antagonist response is observed.
-
Comparison with Structural Alternatives
To contextualize the cross-reactivity profile of this compound, it is instructive to compare it with structurally related compounds that have known biological activities. For instance, the benzoxazole core is found in a variety of approved drugs and clinical candidates.
| Compound | Primary Target(s) | Known Off-Target Liabilities |
| This compound | (Under Investigation) | (To be determined by studies outlined in this guide) |
| Flunoxaprofen | COX-1/COX-2 | Gastrointestinal toxicity (related to COX-1 inhibition) |
| Tafamidis | Transthyretin | Generally well-tolerated with a clean off-target profile |
This comparative analysis can reveal structure-activity relationships related to off-target binding and guide future medicinal chemistry efforts to optimize selectivity.
Conclusion and Forward Look
The systematic, multi-pronged approach detailed in this guide provides a robust framework for characterizing the cross-reactivity profile of this compound. By integrating in silico prediction, in vitro binding, and cell-based functional assays, researchers can build a comprehensive understanding of the compound's selectivity and potential safety liabilities. The resulting data package is essential for making informed decisions about the continued development of this and other novel chemical entities, ultimately contributing to the discovery of safer and more effective medicines.
References
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ChEMBL Database. European Bioinformatics Institute. [Link]
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PubChem Database. National Center for Biotechnology Information. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Eurofins Discovery. SafetyScreen Panels. [Link]
A Comparative Guide to the Structure-Activity Relationships of 2-Propyl-1,3-benzoxazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged heterocyclic core, integral to a multitude of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, class of these compounds: 2-propyl-1,3-benzoxazol-5-amine analogs. By examining the influence of structural modifications on their biological efficacy, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.
The this compound Scaffold: A Foundation for Therapeutic Potential
The this compound core is a versatile starting point for medicinal chemistry exploration. The benzoxazole moiety, a fusion of benzene and oxazole rings, imparts a rigid, planar structure with favorable pharmacokinetic properties. The substituents at the 2 and 5 positions are critical determinants of biological activity, offering key points for modification to modulate potency, selectivity, and target engagement.[3] Specifically, the 2-propyl group provides a lipophilic anchor, while the 5-amino group offers a site for hydrogen bonding and further derivatization.
The exploration of analogs of this scaffold has been driven by the diverse pharmacological activities exhibited by benzoxazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[4][5] Understanding the SAR of this particular series is paramount for optimizing their therapeutic potential.
Decoding the Structure-Activity Relationship: A Tale of Two Positions
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2 and C5 positions, as well as modifications to the benzoxazole ring itself.
The Significance of the C2-Alkyl Substituent
The alkyl group at the C2 position plays a crucial role in target binding, likely through hydrophobic interactions within the active site of a target protein. While direct SAR studies on a series of C2-alkyl-5-aminobenzoxazoles are limited in the public domain, we can infer trends from related benzoxazole classes.
Generally, the length and branching of the alkyl chain can significantly impact potency. A propyl group often represents a balance between sufficient lipophilicity to engage with hydrophobic pockets and avoiding the excessive bulk that could hinder binding.
Key Insights:
-
Chain Length: Increasing or decreasing the alkyl chain length from propyl may alter the binding affinity. Shorter chains (methyl, ethyl) might not fully occupy a hydrophobic pocket, while longer chains (butyl, pentyl) could introduce steric hindrance or unfavorable conformational changes.
-
Branching: Introducing branching (e.g., isopropyl) can provide greater steric bulk and may enhance selectivity for certain targets.
-
Cyclic Analogs: Replacement of the propyl group with a cyclopropyl or cyclobutyl moiety can introduce conformational rigidity, which may be beneficial for locking the molecule into a bioactive conformation.
The Versatility of the C5-Amino Group
The 5-amino group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and a nucleophilic center for further chemical modification. Derivatization of this amine can lead to significant changes in biological activity.
Table 1: Impact of C5-Amino Group Modification on Biological Activity
| Modification | Resulting Functional Group | Potential Impact on Activity | Rationale |
| Acylation | Amide | Can modulate activity and pharmacokinetic properties. | The amide bond can introduce additional hydrogen bonding interactions and alter the electronic properties of the aromatic ring. |
| Sulfonylation | Sulfonamide | Often enhances biological activity, particularly in antimicrobial and anticancer agents. | The sulfonamide group is a strong hydrogen bond donor and acceptor, and can mimic a phosphate group. |
| Alkylation | Secondary/Tertiary Amine | Can alter basicity and lipophilicity, potentially improving cell permeability and target engagement. | The addition of alkyl groups increases lipophilicity and can influence the pKa of the amine. |
| Diazotization and Coupling | Azo compounds | Can lead to compounds with different chromophoric and biological properties. | This modification dramatically alters the electronic and steric profile of the molecule. |
Studies on related 5-aminobenzoxazole derivatives have shown that conversion to a sulfonamide can lead to potent antimicrobial activity.[6] Similarly, acylation to form carboxamides has been explored for developing anti-inflammatory and antioxidant agents.[7]
Comparative Analysis of Analog Performance: A Data-Driven Perspective
Table 2: Comparative Antimicrobial Activity of 2,5-Disubstituted Benzoxazole Analogs
| Compound ID | C2-Substituent | C5-Substituent | Target Organism | MIC (µg/mL) | Reference |
| A | Phenyl | -NO₂ | S. aureus | 125 | [3] |
| B | Phenyl | -NH₂ | S. aureus | 62.5 | [3] |
| C | 4-Chlorophenyl | -NH₂ | S. aureus | 31.25 | [3] |
| D | Benzyl | -NH₂ | P. aeruginosa | >250 | [6] |
| E | Benzyl | -NHSO₂-Ph-4-NO₂ | P. aeruginosa | 125 | [6] |
| F | Benzyl | -NHSO₂-Ph-4-NH₂ | P. aeruginosa | 62.5 | [6] |
Analysis:
-
The reduction of a 5-nitro group to a 5-amino group (Compound A vs. B ) leads to a twofold increase in activity against S. aureus.
-
Substitution on the C2-phenyl ring with an electron-withdrawing group (Compound C ) further enhances the antibacterial potency.
-
Conversion of the 5-amino group to a sulfonamide (Compound D vs. E and F ) significantly improves activity against P. aeruginosa, with the 4-aminophenylsulfonamide being the most potent.
These findings strongly suggest that for antimicrobial applications, a 5-aminobenzoxazole scaffold is preferred over a 5-nitro analog, and further derivatization of the amine to a sulfonamide is a promising strategy for enhancing efficacy.
Experimental Protocols: Synthesizing the Analogs
The synthesis of this compound analogs typically involves a multi-step process. Below is a representative protocol for the synthesis of the parent compound and a key analog.
Synthesis of this compound
This synthesis involves the reductive cyclization of a 2-amino-4-nitrophenol derivative followed by reduction of the nitro group.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Acylation: To a solution of 2-amino-4-nitrophenol in pyridine, slowly add butyryl chloride at 0°C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-(2-hydroxy-5-nitrophenyl)butanamide.
-
Cyclization: Heat the N-(2-hydroxy-5-nitrophenyl)butanamide in polyphosphoric acid (PPA) at 150°C for 3 hours. Cool the reaction mixture and pour it into ice-water. Neutralize with a sodium bicarbonate solution and extract with ethyl acetate. The organic layer is dried and concentrated to afford 5-nitro-2-propyl-1,3-benzoxazole.
-
Reduction: Dissolve the 5-nitro-2-propyl-1,3-benzoxazole in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 6 hours. Filter the catalyst and concentrate the filtrate to obtain this compound.
Synthesis of N-(2-Propyl-1,3-benzoxazol-5-yl)benzenesulfonamide
This protocol details the derivatization of the 5-amino group.
Workflow Diagram:
Caption: Synthesis of a 5-sulfonamido analog.
Step-by-Step Protocol:
-
Dissolve this compound in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0°C and add benzenesulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield N-(2-propyl-1,3-benzoxazol-5-yl)benzenesulfonamide.
Future Directions and Untapped Potential
The SAR studies of this compound analogs, while still in their nascent stages, reveal a scaffold ripe with therapeutic possibilities. Future research should focus on a more systematic exploration of substituents at the C2 and C5 positions against a defined biological target.
Logical Relationship Diagram:
Caption: Logical flow of SAR exploration for the scaffold.
Key areas for future investigation include:
-
Systematic Variation of the C2-Alkyl Chain: A focused study on the effect of varying the length, branching, and cyclization of the C2-alkyl group on a specific biological target would provide invaluable data.
-
Diverse C5-Amine Derivatization: Exploration of a wider range of amides and sulfonamides, including those with heterocyclic moieties, could lead to the discovery of highly potent and selective compounds.
-
Exploration of Other Ring Positions: While C2 and C5 are key, substitutions at C4, C6, and C7 with small electron-donating or electron-withdrawing groups could fine-tune the electronic properties and biological activity of the scaffold.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising analogs will be crucial for their further development as therapeutic agents.
By leveraging the foundational SAR principles outlined in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound analogs.
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of 2-Propyl-1,3-benzoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel compound, 2-Propyl-1,3-benzoxazol-5-amine. As the specific molecular targets and pathways of this compound are not yet fully characterized, this document outlines a systematic, multi-faceted experimental approach to hypothesize and subsequently confirm its biological activity. We will compare this investigative process to the known mechanisms of established anti-inflammatory drugs to provide a clear benchmark for analysis.
The benzoxazole scaffold is present in a variety of biologically active molecules, with many derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Based on this precedent, a plausible hypothesis is that this compound functions as an anti-inflammatory agent. This guide will therefore focus on a workflow designed to test the hypothesis that the compound exerts its effects through the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) and NF-κB signaling cascades.
Part 1: The Investigative Workflow for MoA Elucidation
Determining the precise MoA is a critical step in drug discovery, providing the rationale for a compound's therapeutic effects and potential side effects.[4][5] A robust MoA study involves a combination of direct target identification, functional assays to measure the biological consequences of target engagement, and broader screens to assess selectivity.
The following diagram illustrates a comprehensive workflow for elucidating the MoA of a novel small molecule like this compound.
Caption: A multi-phase workflow for MoA elucidation of a novel compound.
Part 2: Hypothesized Mechanism of Action of this compound
We hypothesize that this compound acts as an anti-inflammatory agent by inhibiting the COX-2 enzyme and subsequently modulating the NF-κB signaling pathway. This dual mechanism would lead to a reduction in pro-inflammatory prostaglandins and cytokines.
Caption: Hypothesized anti-inflammatory signaling pathway for the compound.
Part 3: Experimental Protocols for MoA Validation
Phase 1: Target Identification and Engagement
The initial step is to identify the direct molecular targets of this compound.
This method isolates proteins that directly bind to the compound.[6][7]
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker to a non-essential site.
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., RAW 264.7 murine macrophages).
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to target proteins.
-
Capture: Add streptavidin-coated beads to the mixture to capture the biotinylated compound-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using mass spectrometry.
CETSA confirms target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10][11]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., SK-HEP-1) with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the suspected target protein (identified from the pull-down assay) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates direct target engagement.[12]
Phase 2: In Vitro Functional Validation
Once a primary target is identified (e.g., COX-2), its functional inhibition must be confirmed.
This assay directly measures the enzymatic activity of COX-2 in the presence of the compound.[13][14][15]
Protocol:
-
Assay Preparation: Use a commercially available COX-2 inhibitor screening kit, which typically includes recombinant human COX-2, arachidonic acid (substrate), and a detection reagent.
-
Compound Incubation: Add varying concentrations of this compound to the reaction wells containing COX-2. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric plate reader.[16]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value to quantify the compound's potency.
This assay determines if the compound affects the downstream NF-κB signaling pathway.[17][18]
Protocol:
-
Cell Transfection: Use a cell line (e.g., HEK293) transfected with an NF-κB reporter vector, which expresses a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[19]
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Analysis: A reduction in reporter activity in compound-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.[20]
To assess the selectivity of the compound, a broad screening against a panel of kinases is recommended.[21][22][23]
Protocol:
-
Service Selection: Engage a commercial service provider offering kinome profiling (e.g., Reaction Biology, Pharmaron).[22][24][25]
-
Compound Submission: Submit this compound for screening against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition for each kinase. This will reveal the compound's selectivity profile and identify potential off-target interactions.
Part 4: Comparative Analysis with Established Drugs
The experimental results for this compound should be compared against well-characterized anti-inflammatory drugs.
| Feature | This compound (Hypothesized) | Indomethacin (Non-selective COX inhibitor) | Celecoxib (Selective COX-2 inhibitor) |
| Primary Target(s) | COX-2 | COX-1 and COX-2[26][27] | Primarily COX-2[28] |
| Mechanism of Action | Inhibition of prostaglandin synthesis and NF-κB signaling | Inhibition of prostaglandin synthesis by blocking both COX isoforms.[29][30] | Selective inhibition of COX-2, reducing pro-inflammatory prostaglandins.[16] |
| Effect on NF-κB Pathway | To be determined (hypothesized inhibitory effect) | May have indirect effects on NF-κB | Can indirectly inhibit NF-κB signaling by reducing prostaglandin-mediated activation. |
| Key In Vitro Assay | COX-2 specific inhibitor assay | COX-1 and COX-2 inhibition assays | COX-2 selective inhibition assay |
| Potential Advantages | Potential for improved side-effect profile if COX-2 selective | Broad anti-inflammatory efficacy | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[31] |
| Potential Liabilities | Unknown off-target effects | Gastrointestinal and cardiovascular risks due to COX-1 inhibition.[27] | Potential for cardiovascular side effects. |
Part 5: Conclusion and Future Directions
This guide outlines a systematic approach to elucidate the mechanism of action of this compound, based on the hypothesis of anti-inflammatory activity through COX-2 and NF-κB pathway modulation. The proposed experimental workflow, from target identification to functional validation, provides a rigorous framework for characterizing this novel compound.
Successful validation of this hypothesis would position this compound as a promising candidate for further pre-clinical development. The comparative analysis with established drugs like Indomethacin and Celecoxib will be crucial for understanding its potential therapeutic window and side-effect profile. Subsequent studies should focus on in vivo models of inflammation to confirm efficacy and further investigate the compound's pharmacokinetic and pharmacodynamic properties.
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020, January 23). ACS Sensors. Retrieved from [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021, July 1). Bioorganic Chemistry. Retrieved from [Link]
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A Researcher's Guide to Investigating the Bioactivity of 2-Propyl-1,3-benzoxazol-5-amine: An In Vitro to In Vivo Correlation Framework
For drug development professionals and researchers in the life sciences, the journey from a novel chemical entity to a potential therapeutic is a meticulous process of empirical validation. The benzoxazole scaffold has garnered significant interest due to its presence in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for the initial investigation of a specific benzoxazole derivative, 2-Propyl-1,3-benzoxazol-5-amine , focusing on establishing a correlation between its in vitro activity and in vivo efficacy. We will explore the rationale behind experimental choices, present detailed protocols for primary screening, and illustrate how to interpret and compare the resulting data.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole ring system is a bicyclic heteroaromatic compound that has proven to be a versatile pharmacophore. The structural rigidity and potential for diverse substitutions at various positions, particularly at the 2 and 5 positions, allow for the fine-tuning of its biological activity.[1] While extensive research exists on various benzoxazole derivatives, this compound represents a novel entity for which a systematic biological evaluation is warranted. Based on the known activities of structurally related compounds, a primary investigation into its antimicrobial and anticancer potential is a logical starting point.
Part 1: In Vitro Characterization - The Initial Litmus Test
The initial phase of our investigation focuses on cell-free and cell-based assays to determine the direct biological activity of this compound. These in vitro systems provide a rapid and cost-effective means to assess the compound's potency and selectivity.
A. Antimicrobial Susceptibility Testing
The first line of inquiry is to assess the compound's ability to inhibit the growth of pathogenic microorganisms. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9][10]
Caption: Workflow for MIC determination using broth microdilution.
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for the assay.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 8 | >128 |
| Vancomycin (Control) | 1 | Not Active |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
This hypothetical data suggests that our compound has moderate activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli. Vancomycin serves as a Gram-positive control, and Ciprofloxacin as a broad-spectrum control.
B. Anticancer Cytotoxicity Screening
To evaluate the anticancer potential, a cytotoxicity assay is performed against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][3][5][11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate culture media.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin). Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | 15.2 | 28.5 |
| Doxorubicin (Control) | 0.8 | 1.2 |
This hypothetical data indicates that our compound exhibits cytotoxic activity against both breast and lung cancer cell lines, albeit at a higher concentration than the standard chemotherapeutic agent, Doxorubicin.
Part 2: In Vivo Validation - Bridging the Gap to Clinical Relevance
Positive in vitro results are promising but do not guarantee in vivo efficacy. Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall toxicity.[13]
A. In Vivo Antimicrobial Efficacy Model
Based on our hypothetical in vitro data showing activity against S. aureus, a murine systemic infection model is an appropriate choice to evaluate in vivo antibacterial efficacy.[14][15]
Caption: Workflow for a murine systemic infection model.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection: Inject mice intraperitoneally with a lethal dose of S. aureus.
-
Treatment Groups: Divide the mice into groups: vehicle control, this compound (at various doses), and a positive control (e.g., Vancomycin).
-
Drug Administration: Administer the treatments at specified time points post-infection (e.g., 1 and 6 hours).
-
Monitoring: Monitor the mice for a set period (e.g., 7 days) for survival and signs of morbidity.
-
Endpoint Analysis: At the end of the study, or for a subset of animals at an earlier time point, euthanize the mice and determine the bacterial load in key organs (e.g., spleen, liver) by plating homogenized tissue on agar plates.
| Treatment Group | Survival Rate (%) | Spleen Bacterial Load (log10 CFU/g) |
| Vehicle Control | 0 | 7.8 ± 0.5 |
| This compound (50 mg/kg) | 60 | 4.2 ± 0.8 |
| Vancomycin (20 mg/kg) | 100 | 2.1 ± 0.3 |
This hypothetical data suggests that our compound provides significant protection in the in vivo model, as evidenced by increased survival and a reduction in bacterial burden, though not as potent as the standard antibiotic Vancomycin.
B. In Vivo Anticancer Efficacy Model
To validate the in vitro cytotoxic activity, a human tumor xenograft model in immunodeficient mice is the standard approach.[6][16][17][18] This involves implanting human cancer cells into mice and then treating them with the test compound.
Caption: Workflow for a human tumor xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., Doxorubicin).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors in the control group reach a specified size or at the end of the treatment period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (100 mg/kg) | 750 ± 150 | 50 |
| Doxorubicin (5 mg/kg) | 300 ± 80 | 80 |
This hypothetical data demonstrates that our compound significantly inhibits tumor growth in vivo, confirming the in vitro findings.
Conclusion: Correlating In Vitro and In Vivo Data
The ultimate goal of this comprehensive evaluation is to establish a clear correlation between the in vitro activity and the in vivo efficacy of this compound. A strong correlation, where potent in vitro activity translates to significant in vivo efficacy, provides a solid rationale for further preclinical development. Discrepancies between in vitro and in vivo results can also be highly informative, pointing to potential issues with pharmacokinetics, bioavailability, or in vivo metabolism that need to be addressed in subsequent studies. This structured, data-driven approach is fundamental to navigating the complex path of drug discovery and development.
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Benchmarking 2-Propyl-1,3-benzoxazol-5-amine: A Comparative Guide to Monoamine Oxidase Inhibition
This guide provides a comprehensive framework for benchmarking the novel compound 2-Propyl-1,3-benzoxazol-5-amine against a panel of well-characterized monoamine oxidase (MAO) inhibitors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4][5]. Given the structural similarities of some bioactive benzoxazoles to known neuromodulatory agents, we hypothesize that this compound may exhibit inhibitory activity against monoamine oxidases.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine[6][7][8]. Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression, Parkinson's disease, and anxiety disorders[6][9][10]. Consequently, MAO inhibitors are an important class of therapeutic agents[7][]. This guide outlines the experimental procedures to rigorously evaluate the potency and selectivity of this compound as a potential MAO inhibitor.
Comparative Inhibitors: A Panel of Established Standards
To provide a robust benchmark, this compound will be compared against a selection of clinically relevant and well-characterized MAO inhibitors with distinct selectivity profiles.
| Inhibitor | MAO Selectivity | Mechanism of Action |
| Phenelzine | Non-selective | Irreversible |
| Tranylcypromine | Non-selective | Irreversible |
| Selegiline | MAO-B selective (at low doses) | Irreversible |
| Moclobemide | MAO-A selective | Reversible |
Experimental Workflow: A Step-by-Step Guide to MAO Inhibition Profiling
The following experimental workflow is designed to determine the inhibitory potential and selectivity of this compound.
Figure 1: A generalized workflow for the in vitro benchmarking of this compound as a potential MAO inhibitor.
Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining MAO activity[10][12].
1. Reagent Preparation:
-
Enzyme Source: Commercially available recombinant human MAO-A and MAO-B enzymes.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound and Inhibitor Stocks: Prepare 10 mM stock solutions of this compound and the reference inhibitors in DMSO. Serially dilute in assay buffer to achieve a range of final assay concentrations.
-
Substrates:
-
MAO-A: Kynuramine (final concentration 50 µM).
-
MAO-B: Benzylamine (final concentration 200 µM).
-
-
Detection Reagent: (For kynuramine) 4-Hydroxyquinoline standard.
2. Assay Procedure:
-
To a 96-well microplate, add 20 µL of the appropriate enzyme preparation (MAO-A or MAO-B).
-
Add 10 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µL of assay buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 170 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 2N HCl.
-
Measure the absorbance of the product at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline; 250 nm for the product of benzylamine, benzaldehyde) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
-
Calculate the selectivity index by dividing the IC50 for MAO-B by the IC50 for MAO-A.
Interpreting the Data: A Comparative Analysis
The IC50 values obtained for this compound will be directly compared to those of the known inhibitors to ascertain its relative potency. The selectivity index will reveal its preference for inhibiting MAO-A or MAO-B.
Hypothetical Comparative Data:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | TBD | TBD | TBD |
| Phenelzine | 0.8 | 1.2 | 1.5 |
| Tranylcypromine | 0.5 | 0.9 | 1.8 |
| Selegiline | 15 | 0.1 | 0.0067 |
| Moclobemide | 1.0 | 50 | 50 |
This table presents hypothetical data for illustrative purposes. TBD (To Be Determined) indicates the values to be obtained from the experimental protocol.
Mechanism of Action: The Monoamine Oxidase Signaling Pathway
The following diagram illustrates the role of MAO in neurotransmitter metabolism and the site of action for MAO inhibitors.
Figure 2: A simplified diagram of the monoamine oxidase signaling pathway, illustrating the metabolic role of MAO and the point of intervention for inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound as a potential monoamine oxidase inhibitor. The outlined experimental protocols and comparative analysis against established standards will yield valuable insights into its potency and selectivity. Positive results from these in vitro studies would warrant further investigation, including determination of the mechanism of inhibition (reversible vs. irreversible) and subsequent evaluation in more complex cellular and in vivo models of neurological disorders. The exploration of novel benzoxazole derivatives like this compound holds promise for the development of next-generation therapeutics targeting monoamine oxidase.
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Take Care by Hers. (n.d.). Monoamine Oxidase Inhibitors (MAOIs) List. Retrieved from [Link]
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Tipton, K. F., & Boyce, S. (2023). MAO Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Retrieved from [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
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Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 361-370. Retrieved from [Link]
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Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current pharmaceutical analysis, 14(4), 336–345. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of King Saud University - Science, 33(5), 101479. Retrieved from [Link]
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A Comparative Analysis of the Fluorescent Properties of 2-Propyl-1,3-benzoxazol-5-amine: A Guide for Researchers
In the dynamic fields of cellular imaging, high-throughput screening, and drug discovery, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and reliability of an assay. The benzoxazole scaffold has emerged as a privileged structure in the design of novel fluorophores due to its inherent photophysical properties and synthetic tractability.[1][2][3] This guide provides a comprehensive comparative analysis of the fluorescent properties of a specific derivative, 2-Propyl-1,3-benzoxazol-5-amine, and establishes a framework for its evaluation against other commonly used fluorescent dyes.
While extensive published data on the specific photophysical parameters of this compound is nascent, this document will empower you, the researcher, to conduct a thorough characterization. We will delve into the fundamental principles of fluorescence, provide detailed experimental protocols for key measurements, and present a structure for comparing your findings against established benchmarks.
The Benzoxazole Core: A Foundation for Fluorescence
Benzoxazole derivatives are a class of heterocyclic compounds known for their diverse applications, including in medicinal chemistry and materials science.[4][5][6] Their rigid, planar structure, and extended π-conjugated system contribute to their often favorable fluorescent properties.[1][7] These characteristics, such as environmental sensitivity and the potential for large Stokes shifts, make them attractive candidates for the development of bespoke fluorescent probes for biological imaging and sensing applications.[1][8] The 2-propyl and 5-amino substitutions on the benzoxazole core of our topic compound are expected to modulate its electronic and, consequently, its spectral properties.
Framework for Comparative Analysis
A robust evaluation of a novel fluorophore necessitates a quantitative comparison against existing standards. The following table provides a template for summarizing the key photophysical parameters of this compound and selected alternative dyes. This data-centric approach facilitates an objective assessment of its performance and suitability for specific applications.
Table 1: Comparative Photophysical Properties of Selected Fluorophores
| Property | This compound | Fluorescein (FITC) | Rhodamine B | Coumarin 1 |
| λabs (nm) | User-determined | ~495 | ~555 | ~373 |
| λem (nm) | User-determined | ~519 | ~580 | ~450 |
| Molar Extinction Coefficient (ε) (M-1cm-1) | User-determined | ~80,000 | ~110,000 | ~25,000 |
| Quantum Yield (ΦF) | User-determined | ~0.95 | ~0.31 | ~0.64 |
| Stokes Shift (nm) | User-determined | ~24 | ~25 | ~77 |
| Photostability | User-determined | Low | Moderate | High |
Note: The values for Fluorescein, Rhodamine B, and Coumarin 1 are approximate and can vary with the solvent and environmental conditions.
Experimental Protocols for Fluorophore Characterization
To populate the comparative table and fully understand the capabilities of this compound, the following experimental protocols are provided. These protocols are designed to be self-validating and are grounded in established spectroscopic principles.
Measurement of Absorption and Emission Spectra
The first step in characterizing any fluorophore is to determine its absorption (excitation) and emission spectra. This provides fundamental information about the wavelengths of light the molecule interacts with.[9]
Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the λabs to minimize inner filter effects.[10]
-
Absorption Spectrum:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Acquire the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum:
-
Transfer the sample to a quartz cuvette for the fluorometer.
-
Set the excitation wavelength of the fluorometer to the determined λabs.
-
Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering.[11]
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Determination of Relative Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[12][13] It is defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a well-characterized standard, is a common and reliable approach.[10][13]
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
Solution of this compound with known absorbance at the excitation wavelength.
-
A solution of a quantum yield standard with a known ΦF (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The standard should absorb at a similar wavelength to the sample.
-
UV-Visible spectrophotometer
-
Fluorometer
Protocol:
-
Standard Selection: Choose a quantum yield standard that has an absorption spectrum overlapping with that of your sample.[10]
-
Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the chosen excitation wavelength.[10][13] Record the exact absorbance values.
-
Fluorescence Spectra Acquisition:
-
Measure the fluorescence emission spectrum of both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (ΦS):
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference.
-
IS and IR are the integrated fluorescence intensities of the sample and reference.
-
AS and AR are the absorbances of the sample and reference at the excitation wavelength.
-
nS and nR are the refractive indices of the sample and reference solutions (if different).
-
Assessment of Photostability
Photostability, or the resistance of a fluorophore to photodegradation, is a critical parameter for applications requiring prolonged or intense light exposure, such as live-cell imaging.[14]
Objective: To evaluate the rate of photobleaching of this compound.
Materials:
-
Solution of this compound.
-
Fluorometer or fluorescence microscope with a stable light source.
-
Time-course measurement software.
Protocol:
-
Sample Preparation: Place the fluorophore solution in a cuvette or on a microscope slide.
-
Continuous Illumination: Expose the sample to continuous excitation light at its λabs.
-
Time-course Measurement: Record the fluorescence intensity at regular intervals over a set period.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching rate constant.
-
Alternatively, the time it takes for the fluorescence intensity to decrease by 50% (the half-life) can be used as a measure of photostability.
-
Visualizing the Fundamentals
To better understand the processes at play, the following diagrams illustrate the chemical structure of the target compound, the fundamental principles of fluorescence, and the experimental workflow.
Caption: Chemical structure of this compound.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Workflow for the characterization of fluorescent properties.
Conclusion
This guide provides a comprehensive framework for the characterization and comparative analysis of the fluorescent properties of this compound. By following the detailed experimental protocols and utilizing the structured comparison tables, researchers can generate the necessary data to evaluate its potential as a novel fluorescent probe. The inherent versatility of the benzoxazole scaffold suggests that this particular derivative could offer unique advantages, and a thorough, data-driven investigation is the key to unlocking its full potential in the fields of biological imaging and beyond.
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Gassoumi, A., et al. (2021). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
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A Comparative Guide to the Synthesis and Validation of 2-Propyl-1,3-benzoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of synthetic methodologies for 2-Propyl-1,3-benzoxazol-5-amine, a key intermediate in pharmaceutical development.[1][2] We will delve into the rationale behind experimental choices, present comparative data for different synthetic routes, and provide a detailed, validated protocol for the synthesis and characterization of the target compound.
The Significance of this compound
Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The specific substituent pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.[1][2] Its structural features, including the benzoxazole core and the primary amine, offer multiple points for further chemical modification, enabling the exploration of new chemical space in drug discovery.[2]
Comparison of Synthetic Routes
The synthesis of this compound is typically achieved through a two-step process: the formation of the benzoxazole ring followed by the reduction of a nitro group to the desired amine. The primary variations in the synthetic approach lie in the choice of reagents and reaction conditions for the initial condensation step.
Below is a comparison of two common methods for the synthesis of the key intermediate, 5-nitro-2-propyl-1,3-benzoxazole.
| Parameter | Method A: Direct Condensation with Butyric Acid | Method B: Condensation with Butyryl Chloride |
| Starting Materials | 2-Amino-4-nitrophenol, Butyric Acid | 2-Amino-4-nitrophenol, Butyryl Chloride |
| Catalyst/Reagent | Polyphosphoric acid (PPA) or Eaton's reagent | Pyridine or Triethylamine |
| Reaction Temperature | High (typically >150 °C) | Room temperature to moderate heating |
| Reaction Time | Several hours | 1-3 hours |
| Yield | Good to excellent | Excellent |
| Purity of Crude Product | Generally lower, requires purification | High, often requires minimal purification |
| Advantages | Uses a less expensive and more stable carboxylic acid. | Milder reaction conditions, faster reaction time. |
| Disadvantages | Harsh reaction conditions, potential for side reactions. | Butyryl chloride is moisture-sensitive and corrosive. |
Recommended Synthetic Workflow
The following workflow outlines a reliable and validated approach for the synthesis of this compound, starting from 2-amino-4-nitrophenol.
Caption: Synthetic and validation workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Nitro-2-propyl-1,3-benzoxazole
-
To a 250 mL round-bottom flask, add 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) and butyric acid (7.0 g, 79.5 mmol).
-
Carefully add polyphosphoric acid (100 g) to the flask with stirring.
-
Heat the reaction mixture to 160 °C and maintain this temperature for 4 hours with continuous stirring.
-
Allow the mixture to cool to approximately 80 °C and then pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 5-nitro-2-propyl-1,3-benzoxazole.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
In a 500 mL round-bottom flask, dissolve the purified 5-nitro-2-propyl-1,3-benzoxazole (5.0 g, 24.2 mmol) in ethanol (150 mL).
-
Add stannous chloride dihydrate (SnCl2·2H2O) (27.3 g, 121.2 mmol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, pour the mixture into a beaker containing crushed ice (300 g).
-
Basify the solution with a 20% aqueous solution of sodium hydroxide until the pH is approximately 10.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Validation of the Final Product
A comprehensive validation of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity.[5] This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the propyl group, the aromatic protons on the benzoxazole ring, and the amine protons. The aromatic protons typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[4][5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the propyl carbons, the aromatic carbons, and the carbons of the benzoxazole core.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the propyl group (around 2850-2960 cm⁻¹), and the C=N stretching of the benzoxazole ring (around 1650 cm⁻¹).[3][4]
-
Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.[3]
Chromatographic Purity Assessment
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the precise purity of the synthesized compound.[6] The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]
Caption: A comprehensive workflow for the validation of synthesized this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the condensation of 2-amino-4-nitrophenol with butyric acid, followed by the reduction of the nitro group. This guide provides a comparative analysis of synthetic strategies and a detailed, validated protocol to ensure the production of a high-purity compound. Rigorous spectroscopic and chromatographic analysis is paramount to confirm the identity and purity of the final product, which is a critical step in its application for pharmaceutical research and development.
References
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propyl-1,3-benzoxazol-5-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Propyl-1,3-benzoxazol-5-amine, a member of the benzoxazole and aromatic amine families, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
Hazard Assessment: A Proactive Stance
A thorough risk assessment is the foundation of any laboratory safety protocol. For this compound, the primary hazards are anticipated to be:
-
Dermal Toxicity: Aromatic amines can be readily absorbed through the skin, potentially leading to systemic toxicity.
-
Eye Irritation: Contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Ingestion Toxicity: Accidental ingestion is presumed to be harmful.[1][3][4]
Given these potential hazards, a multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical.
Selecting the Right PPE: A Multi-faceted Approach
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various common laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a full-face shield | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Recommended if handling powders outside of a ventilated enclosure |
| Running reactions and transfers | Chemical safety goggles or a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a certified chemical fume hood |
| Work-up and purification | Chemical safety goggles or a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a certified chemical fume hood |
| Handling spills | Full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
A Note on Glove Selection: Studies on the permeation of aromatic amines through various glove materials have shown that breakthrough times can vary significantly.[5][6] Therefore, it is crucial to select gloves with proven resistance to aromatic amines. Nitrile and neoprene gloves are generally recommended for incidental contact, but for prolonged handling or in the case of a spill, more robust options like butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure. The following workflow is recommended when handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound should be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup and disposal. Never pour chemical waste down the drain.
Caption: A clear and compliant chemical waste disposal plan.
By adhering to these guidelines, researchers can confidently handle this compound while minimizing risks to themselves and the environment. Remember, a culture of safety is built on proactive planning, consistent execution, and a commitment to continuous improvement.
References
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- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
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- Fisher Scientific. (n.d.). 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one Safety Data Sheet.
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- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
